Product packaging for 6-Azoniaspiro[5.6]dodecane(Cat. No.:CAS No. 181-29-3)

6-Azoniaspiro[5.6]dodecane

Cat. No.: B089609
CAS No.: 181-29-3
M. Wt: 168.3 g/mol
InChI Key: HRRGWUPDHSNXDY-UHFFFAOYSA-N
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Description

6-Azoniaspiro[5.6]dodecane, also known as this compound, is a useful research compound. Its molecular formula is C11H22N+ and its molecular weight is 168.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N+ B089609 6-Azoniaspiro[5.6]dodecane CAS No. 181-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181-29-3

Molecular Formula

C11H22N+

Molecular Weight

168.3 g/mol

IUPAC Name

6-azoniaspiro[5.6]dodecane

InChI

InChI=1S/C11H22N/c1-2-5-9-12(8-4-1)10-6-3-7-11-12/h1-11H2/q+1

InChI Key

HRRGWUPDHSNXDY-UHFFFAOYSA-N

SMILES

C1CCC[N+]2(CC1)CCCCC2

Canonical SMILES

C1CCC[N+]2(CC1)CCCCC2

Synonyms

6-Azoniaspiro[5.6]dodecane

Origin of Product

United States

Foundational & Exploratory

The Enigmatic 6-Azoniaspiro[5.6]dodecane: A Technical Overview of its Prospective Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the synthesis and characterization of the spirocyclic quaternary ammonium compound, 6-Azoniaspiro[5.6]dodecane. While this specific molecule is cataloged in chemical databases, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed experimental protocols for its synthesis and in-depth characterization data. This document, therefore, presents a prospective approach to its synthesis and characterization based on established methodologies for analogous spiro quaternary ammonium salts. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore this and similar chemical entities.

Prospective Synthesis of this compound

The synthesis of this compound, as a quaternary ammonium salt, would likely proceed via the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. In the case of spirocyclic systems like this compound, the synthesis would typically involve the reaction of a cyclic amine with a dihaloalkane.

A plausible synthetic route would involve the reaction of piperidine with 1,6-dibromohexane. The initial step would be the mono-alkylation of piperidine to form N-(6-bromohexyl)piperidine. Subsequent intramolecular cyclization would then yield the desired this compound bromide.

Generalized Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar spiro quaternary ammonium compounds and should be adapted and optimized for the specific synthesis of this compound bromide.

Materials:

  • Piperidine

  • 1,6-dibromohexane

  • A suitable solvent (e.g., acetonitrile, ethanol, or a high-boiling point non-polar solvent)

  • Sodium carbonate or another suitable base (for neutralization of HBr formed)

  • Diethyl ether or other suitable non-polar solvent for precipitation/crystallization

  • Standard laboratory glassware and apparatus for organic synthesis (reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine in the chosen solvent.

  • Addition of Dihaloalkane: Slowly add a solution of 1,6-dibromohexane in the same solvent to the piperidine solution at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 24-48 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed (the quaternary ammonium salt), it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure this compound bromide.

Prospective Characterization of this compound

The characterization of the synthesized this compound would be crucial to confirm its structure and purity. A combination of spectroscopic techniques would be employed.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for this compound bromide based on its structure and data from analogous compounds.

PropertyExpected Data
Molecular Formula C₁₁H₂₂BrN
Molecular Weight 248.21 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be a high-melting solid, typical for ionic compounds.
Solubility Soluble in polar solvents like water, methanol, and ethanol; insoluble in non-polar solvents like hexane and diethyl ether.
¹H NMR Resonances corresponding to the protons on the piperidinium and cycloheptane rings. Protons alpha to the nitrogen atom would be deshielded and appear at a lower field.
¹³C NMR Resonances for all unique carbon atoms in the structure. The spiro carbon and the carbons alpha to the nitrogen would have characteristic chemical shifts.
Infrared (IR) C-H stretching and bending vibrations for the aliphatic rings. The absence of an N-H stretch would confirm the quaternary nature of the nitrogen. C-N stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak for the cation [C₁₁H₂₂N]⁺ would be observed at m/z = 168.17.

Visualizing the Workflow

The following diagrams illustrate the proposed synthesis and characterization workflows.

Synthesis_Workflow Reactants Piperidine + 1,6-Dibromohexane Reaction Reaction in Solvent (e.g., Acetonitrile) with Reflux Reactants->Reaction 1. Mixing Workup Work-up: - Cooling - Filtration or - Solvent Removal Reaction->Workup 2. Reaction Completion Purification Purification: Recrystallization Workup->Purification 3. Crude Product Product This compound Bromide Purification->Product 4. Pure Product

Caption: Proposed synthesis workflow for this compound bromide.

Characterization_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure_Confirmation Structure and Purity Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General characterization workflow for this compound.

Conclusion

While this compound is a known chemical entity, the lack of detailed published synthetic and characterization data presents an opportunity for further research. The methodologies outlined in this guide provide a solid foundation for any researcher or organization looking to synthesize and characterize this compound. The successful synthesis and thorough characterization of this compound and its derivatives could open new avenues in areas such as medicinal chemistry and materials science, where spirocyclic quaternary ammonium compounds are of growing interest. Further experimental work is required to establish a definitive and optimized protocol for the preparation and analysis of this intriguing molecule.

An In-depth Technical Guide to the Physicochemical Properties of 6-Azoniaspiro[5.6]dodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azoniaspiro[5.6]dodecane is a spirocyclic quaternary ammonium compound. This class of molecules is characterized by a central nitrogen atom bonded to four carbon atoms, forming a spirane structure with two rings sharing a single nitrogen atom. The unique three-dimensional arrangement of these compounds can influence their biological activity and physicochemical properties. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses potential biological activities based on related structures.

Chemical Structure and Identification

The chemical structure of this compound consists of a piperidine ring and a cycloheptane ring connected through a shared quaternary nitrogen atom.

IdentifierValue
IUPAC Name This compound
CAS Number 181-29-3
Molecular Formula C₁₁H₂₂N⁺
Canonical SMILES C1CCCC[N+]2(CC1)CCCCCC2
InChI Key ADTCDPCEZQOWKC-UHFFFAOYSA-N

Note: this compound is often studied and supplied as a salt, most commonly as this compound bromide (CAS Number: 91242-61-4).

Physicochemical Properties

PropertyValue (for Bromide Salt)Data Source
Molecular Weight 248.20 g/mol PubChem (Computed)[1]
Exact Mass 247.09356 DaPubChem (Computed)[1]
Topological Polar Surface Area 0 ŲPubChem (Computed)[1]
Heavy Atom Count 13PubChem (Computed)[1]
Complexity 126PubChem (Computed)[1]
Melting Point

Experimental Data: Not available.

General Experimental Protocol for Melting Point Determination:

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Melting_Point_Protocol prep Sample Preparation: Dry and finely powder the sample. load Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm. prep->load place Apparatus Setup: Place the capillary in the heating block of the melting point apparatus. load->place heat Heating: Heat rapidly to ~15-20°C below the expected melting point, then reduce heating to 1-2°C per minute. place->heat observe Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid. heat->observe

Figure 1: Workflow for Melting Point Determination.
Boiling Point

Experimental Data: Not available.

Note: As a quaternary ammonium salt, this compound is expected to decompose at high temperatures rather than exhibit a distinct boiling point.

Solubility

Experimental Data: Not available.

General Experimental Protocol for Solubility Determination:

The aqueous solubility of a compound can be determined by the shake-flask method.

Solubility_Protocol start Start: Excess solid compound and solvent (e.g., water) in a flask. shake Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to reach equilibrium. start->shake separate Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter to obtain a clear saturated solution. shake->separate analyze Analysis: Determine the concentration of the compound in the saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). separate->analyze calculate Calculation: Express solubility in units such as g/L or mol/L. analyze->calculate

Figure 2: Shake-Flask Method for Solubility Determination.
pKa Value

Experimental Data: Not available.

Note: As a quaternary ammonium compound, the nitrogen atom in this compound is permanently in a cationic state and does not have a pKa associated with protonation/deprotonation in the typical pH range.

Biological Activity

While specific biological activity data for this compound is not documented in the available literature, the broader class of spiro-quaternary ammonium compounds is known to exhibit significant antimicrobial properties.

Antimicrobial Activity of Spiro-Quaternary Ammonium Compounds

Quaternary ammonium compounds, in general, act as cationic surfactants. Their positively charged nitrogen atom can interact with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction can lead to the disruption of the cell membrane, leakage of intracellular components, and ultimately, cell death.

The antimicrobial activity is influenced by the nature of the alkyl groups attached to the nitrogen atom. The spirocyclic structure of compounds like this compound may confer specific conformational rigidity and lipophilicity that could enhance their interaction with microbial membranes.

The proposed mechanism of antimicrobial action is depicted below:

Antimicrobial_Mechanism qac Quaternary Ammonium Cation (e.g., this compound) membrane Bacterial Cell Membrane (Negatively Charged) qac->membrane Adsorption interaction Electrostatic Interaction and Hydrophobic Insertion membrane->interaction disruption Membrane Disruption interaction->disruption lysis Cell Lysis and Death disruption->lysis

Figure 3: Proposed Mechanism of Antimicrobial Activity.

Conclusion

This compound is a spirocyclic quaternary ammonium compound for which specific experimental physicochemical data are largely unavailable. Based on its chemical structure and the known properties of related compounds, it is anticipated to be a solid with some degree of water solubility and to exhibit antimicrobial properties. The experimental protocols and theoretical frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in further characterizing this and similar molecules. Further empirical studies are necessary to fully elucidate the physicochemical profile and biological potential of this compound.

References

Unraveling the Enigma: The Mechanism of Action of 6-Azoniaspiro[5.6]dodecane Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of publicly available scientific literature, the precise mechanism of action for the compound 6-Azoniaspiro[5.6]dodecane remains elusive. Currently, there is a significant lack of published research detailing its pharmacological properties, molecular targets, and effects on biological signaling pathways. This technical guide serves to transparently address the current knowledge gap and provide a framework for potential future investigation.

Initial database searches and literature reviews have yielded minimal information beyond basic chemical identifiers for this compound, such as its CAS registry number and molecular structure. A single, anecdotal reference suggests that a derivative of this compound may possess cholinergic activity, purportedly by activating the neurotransmitter acetylcholine. However, this claim is not substantiated by any peer-reviewed studies, leaving the assertion unverified and the specifics of any such interaction unknown.

The Landscape of Azonia-Spiro Compounds: A Clue to Potential Activity?

While direct data on this compound is absent, a broader examination of the azonia-spiro chemical class offers some speculative insights. Azonia-spiro compounds are characterized by a quaternary nitrogen atom at the junction of two rings. This structural motif is present in various biologically active molecules, some of which have been investigated for their effects on the central nervous system (CNS).

Future Directions: A Call for Empirical Investigation

The absence of concrete data necessitates a call for foundational research to elucidate the mechanism of action of this compound. A logical starting point for such an investigation would be to explore its potential cholinergic properties, given the unverified hint in the existing literature.

Proposed Experimental Workflow

A systematic approach to characterizing the pharmacological profile of this compound would involve a tiered screening process. The following diagram outlines a potential experimental workflow:

experimental_workflow cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 In Vivo Studies Receptor_Binding Receptor Binding Assays (Muscarinic & Nicotinic Acetylcholine Receptors) Functional_Assays Functional Assays (e.g., Calcium Flux, cAMP) Receptor_Binding->Functional_Assays Confirmed Binding Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assays->Selectivity_Panel Observed Activity In_Vitro_Tox In Vitro Toxicity Assays Selectivity_Panel->In_Vitro_Tox Animal_Models Animal Models of Disease (e.g., Cognitive Impairment) In_Vitro_Tox->Animal_Models Favorable Profile

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Data Presentation: A Template for Future Findings

Should experimental data become available, it would be crucial to present it in a structured and quantitative manner. The following tables are provided as templates for the clear summarization of potential future findings.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Method
Muscarinic M1Data Not AvailableRadioligand Binding
Muscarinic M2Data Not AvailableRadioligand Binding
Muscarinic M3Data Not AvailableRadioligand Binding
Muscarinic M4Data Not AvailableRadioligand Binding
Muscarinic M5Data Not AvailableRadioligand Binding
Nicotinic α7Data Not AvailableRadioligand Binding
Nicotinic α4β2Data Not AvailableRadioligand Binding

Table 2: Functional Activity of this compound

AssayReceptorAgonist EC50 (nM)Antagonist IC50 (nM)
Calcium FluxMuscarinic M1Data Not AvailableData Not Available
cAMP AccumulationMuscarinic M2Data Not AvailableData Not Available

Experimental Protocols: A Methodological Framework

Detailed experimental protocols would be essential for the reproducibility of any findings. The following provides a general outline of a standard radioligand binding assay that could be employed.

Protocol: Radioligand Binding Assay for Muscarinic Receptors

  • Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is prepared.

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]NMS for general muscarinic receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Silico Modeling of 6-Azoniaspiro[5.6]dodecane Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide outlines a comprehensive in silico workflow for modeling the interactions of 6-Azoniaspiro[5.6]dodecane. Due to the limited publicly available biological data on this specific compound, this document presents a hypothetical case study where this compound is investigated as a potential inhibitor of the human checkpoint kinase 1 (CHK1), a plausible target for spirocyclic compounds based on existing literature. The quantitative data herein is illustrative and intended to demonstrate the application of various computational methodologies.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel binding interactions with biological targets. The this compound core represents a unique chemical space with potential for developing novel therapeutics. This guide provides an in-depth technical overview of the computational methodologies used to predict and analyze the interactions of this compound and its derivatives with a selected protein target, human CHK1, a key regulator in the DNA damage response and a target in oncology.

Data Presentation: Predicted Interaction Metrics

The following tables summarize the predicted binding affinities and pharmacokinetic properties of this compound and a series of hypothetical derivatives against human CHK1. These values were generated using a combination of molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools.

Table 1: Predicted Binding Affinity of this compound Derivatives against Human CHK1

Compound IDStructurePredicted Binding Affinity (kcal/mol)Predicted Ki (nM)
ASD-001This compound-7.2850
ASD-002(R)-1-hydroxy-6-azoniaspiro[5.6]dodecane-7.8450
ASD-003(S)-1-hydroxy-6-azoniaspiro[5.6]dodecane-7.5620
ASD-0041-fluoro-6-azoniaspiro[5.6]dodecane-7.9410
ASD-0051-(4-fluorophenyl)-6-azoniaspiro[5.6]dodecane-9.185

Table 2: Predicted ADMET Properties of this compound Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Oral Bioavailability (%)
ASD-001168.302.10185
ASD-002184.301.81280
ASD-003184.301.81280
ASD-004186.292.20188
ASD-005262.363.50175

Experimental and Computational Protocols

This section details the methodologies for the key in silico experiments.

Molecular Docking Protocol
  • Protein Preparation:

    • The crystal structure of human CHK1 in complex with a known inhibitor (PDB ID: 2E9O) is obtained from the Protein Data Bank.

    • The protein structure is prepared using Schrödinger's Protein Preparation Wizard:

      • Water molecules beyond 5 Å from the ligand are removed.

      • Missing side chains and loops are filled using Prime.

      • Protonation states at pH 7.4 are assigned using Epik.

      • The structure is minimized using the OPLS3e force field.

  • Ligand Preparation:

    • The 3D structures of this compound and its derivatives are built using Maestro.

    • LigPrep is used to generate low-energy conformers and assign correct protonation states at pH 7.4.

  • Grid Generation:

    • A receptor grid is generated using Glide, centered on the co-crystallized ligand in the prepared CHK1 structure. The grid box size is set to 20x20x20 Å.

  • Docking and Scoring:

    • The prepared ligands are docked into the receptor grid using Glide in Standard Precision (SP) mode.

    • The top-scoring poses for each ligand are saved for further analysis. The GlideScore is used as the primary metric for binding affinity.

ADMET Prediction Protocol
  • Input:

    • The 2D structures of the this compound derivatives are used as input.

  • Prediction:

    • The QikProp module in the Schrödinger suite is used to predict a range of pharmaceutically relevant properties.

    • The following key descriptors are calculated: Molecular Weight, LogP (octanol/water partition coefficient), number of hydrogen bond donors and acceptors, and predicted oral bioavailability.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows in this in silico investigation.

G cluster_0 In Silico Workflow A Protein Structure (PDB: 2E9O) C Protein Preparation A->C B Ligand Structures (ASD Derivatives) D Ligand Preparation B->D E Molecular Docking (Glide) C->E D->E G ADMET Prediction (QikProp) D->G F Binding Affinity Prediction E->F H Lead Candidate Selection F->H G->H

Caption: A high-level overview of the in silico drug discovery workflow.

G cluster_1 Hypothetical CHK1 Inhibition Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates CHK1_inactive Inactive CHK1 ATM_ATR->CHK1_inactive phosphorylates CHK1_active Active CHK1 CHK1_inactive->CHK1_active CDC25 CDC25 Phosphatase CHK1_active->CDC25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDC25->Cell_Cycle_Arrest promotes ASD 6-Azoniaspiro [5.6]dodecane ASD->CHK1_active inhibits

Caption: The proposed mechanism of action for this compound.

G Start Start: Candidate Compounds Lipinski Lipinski's Rule of Five? Start->Lipinski Docking Perform Molecular Docking Lipinski->Docking Yes Discard Discard/Redesign Lipinski->Discard No Affinity Binding Affinity > -8.0 kcal/mol? Docking->Affinity ADMET Favorable ADMET Profile? Affinity->ADMET Yes Affinity->Discard No Prioritize Prioritize for Synthesis ADMET->Prioritize Yes ADMET->Discard No

Caption: A decision tree for virtual screening and lead prioritization.

The Genesis of a Three-Dimensional Scaffold: An In-depth Technical Guide to the Discovery and History of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper delves into the fascinating history and discovery of azaspiro compounds, a class of molecules that has carved a significant niche in modern medicinal chemistry. From their early synthetic explorations to their pivotal role in the development of blockbuster drugs, this document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the origins and evolution of this important structural motif.

From Curiosity-Driven Synthesis to Therapeutic Breakthroughs: A Historical Perspective

The journey of azaspiro compounds from chemical curiosities to indispensable tools in drug discovery is a testament to the synergy between fundamental organic synthesis and the quest for novel therapeutic agents. While the spirocyclic scaffold itself had been known, the introduction of a nitrogen atom at the spirocenter or within one of the rings opened up new avenues for exploring chemical space and modulating biological activity.

Early explorations into the synthesis of azaspirocycles were primarily driven by academic interest in novel molecular architectures. One of the earliest documented forays into this class of compounds can be traced back to the work of Mehta and colleagues in 1963, who described the synthesis of "1,1-Azaspiro Compounds"[1]. These initial studies laid the groundwork for the development of synthetic methodologies to access these unique three-dimensional structures.

A significant milestone in the history of azaspiro compounds was the synthesis of 8-azaspiro[4.5]decane-7,9-dione, a key intermediate that would later become a cornerstone in the development of the first commercially successful azaspiro drug. The preparation of this foundational building block was achieved through the reaction of 1,1-cyclopentanediacetic acid with urea or ammonia, a straightforward yet crucial transformation that unlocked the potential of this scaffold.

The therapeutic potential of azaspiro compounds remained largely untapped until the groundbreaking work at Mead Johnson in the late 1960s. In 1968, a team of chemists first synthesized a molecule that would later be known as buspirone.[2][3] Initially investigated as an antipsychotic agent, buspirone's unique pharmacological profile, distinct from existing benzodiazepine anxiolytics, led to its repositioning and eventual approval by the U.S. Food and Drug Administration (FDA) in 1986 for the treatment of generalized anxiety disorder.[2][3] The discovery of buspirone marked a turning point, solidifying the importance of the azaspiro scaffold in medicinal chemistry and sparking a wave of research into related compounds.

The Rise of Azaspirocycles in Modern Drug Discovery

The success of buspirone highlighted the advantages of incorporating an azaspiro motif into drug candidates. The rigid, three-dimensional nature of the spirocyclic system offers several benefits over more flexible or planar structures, including:

  • Improved Target Specificity: The well-defined spatial arrangement of functional groups can lead to more precise interactions with biological targets, reducing off-target effects.

  • Enhanced Physicochemical Properties: The introduction of a spiro center can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.

  • Novelty and Patentability: The unique structural features of azaspiro compounds provide opportunities for developing novel intellectual property.

These advantages have led to the exploration of a wide array of azaspirocyclic systems in various therapeutic areas, including their use as bioisosteres for common saturated heterocycles like piperidine and piperazine.

Quantitative Data on Key Azaspiro Compounds

To provide a comparative overview, the following tables summarize key quantitative data for buspirone and its foundational precursor.

Table 1: Pharmacokinetic Properties of Buspirone

ParameterValueReference
Bioavailability~4%[4]
Protein Binding~95%[5]
Elimination Half-life2-3 hours[6]
Time to Peak Plasma Concentration40-90 minutes[5][6]
MetabolismPrimarily via CYP3A4[6]

Table 2: Receptor Binding Affinities (Ki) of Buspirone

ReceptorKi (nM)Reference
5-HT1A4.8[7]
Dopamine D2Moderate affinity[8]

Experimental Protocols for Foundational Azaspiro Syntheses

The following sections detail the experimental methodologies for the synthesis of the key building block, 8-azaspiro[4.5]decane-7,9-dione, and the seminal drug, buspirone.

Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

This procedure is based on the reaction of 1,1-cyclopentanediacetic acid with urea.

Procedure:

  • A mixture of 1,1-cyclopentanediacetic acid and urea (in a molar ratio of approximately 1:1.3) is heated at a temperature of 160-170°C for 1 hour with stirring.

  • After cooling slightly, 50% aqueous ethanol is added to dissolve the crude product.

  • Activated carbon is added, and the mixture is filtered while hot.

  • The filtrate is allowed to cool, and the resulting white, flake-like crystals of 8-azaspiro[4.5]decane-7,9-dione are collected by filtration, washed, and dried. The reported yield is approximately 89.5%, with a melting point of 154-156°C.[9]

Synthesis of Buspirone

The synthesis of buspirone involves the alkylation of 1-(2-pyrimidinyl)piperazine with a butyl spacer, which is then coupled with 8-azaspiro[4.5]decane-7,9-dione. A common synthetic route is as follows:

Step 1: Synthesis of N-(4-chlorobutyl)-1-(2-pyrimidinyl)piperazine

  • 1-(2-Pyrimidinyl)piperazine is reacted with 1-bromo-4-chlorobutane to yield the title compound.

Step 2: Synthesis of Buspirone

  • N-(4-chlorobutyl)-1-(2-pyrimidinyl)piperazine is reacted with 8-azaspiro[4.5]decane-7,9-dione in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide.

  • The reaction mixture is heated to facilitate the nucleophilic substitution.

  • After completion of the reaction, the mixture is worked up by extraction and purified by crystallization or chromatography to yield buspirone.[2]

Signaling Pathways and Logical Relationships

The therapeutic effects of buspirone are primarily mediated through its interaction with the serotonin 5-HT1A receptor. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the logical workflow of buspirone's discovery.

buspirone_signaling Buspirone Buspirone HT1A_R 5-HT1A Receptor Buspirone->HT1A_R Partial Agonist Gi_protein Gi/o Protein HT1A_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits GIRK GIRK Channel Gi_protein->GIRK Activates βγ subunit cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Anxiolytic_Effect Anxiolytic Effect PKA->Anxiolytic_Effect Contributes to Neuronal_Hyperpolarization Neuronal Hyperpolarization GIRK->Neuronal_Hyperpolarization Opens K+ channel Neuronal_Hyperpolarization->Anxiolytic_Effect Leads to

Caption: Signaling pathway of Buspirone via the 5-HT1A receptor.

buspirone_discovery_workflow cluster_synthesis Synthesis & Initial Screening cluster_repositioning Repositioning & Development Synthesis Synthesis of Buspirone (1968) (Mead Johnson) Antipsychotic_Screening Screening as Antipsychotic Synthesis->Antipsychotic_Screening Ineffective Found Ineffective for Psychosis Antipsychotic_Screening->Ineffective Anxiolytic_Properties Discovery of Anxiolytic Properties Ineffective->Anxiolytic_Properties Clinical_Trials Clinical Trials for GAD Anxiolytic_Properties->Clinical_Trials FDA_Approval FDA Approval (1986) Clinical_Trials->FDA_Approval

Caption: Logical workflow of the discovery and development of Buspirone.

Conclusion

The discovery and development of azaspiro compounds, exemplified by the story of buspirone, underscore the power of chemical innovation in addressing unmet medical needs. From their humble beginnings in academic laboratories to their current status as privileged scaffolds in drug discovery, azaspirocycles continue to offer exciting opportunities for the design of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding of the history and key technical aspects of this important class of molecules, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicine.

References

Unraveling the Biological Landscape of 6-Azoniaspiro[5.6]dodecane: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific biological interactions of a compound is paramount. This technical guide addresses the current knowledge surrounding the potential biological targets of 6-Azoniaspiro[5.6]dodecane. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research on the specific molecular targets of this compound.

Insights from Toxicological and Membrane Interaction Studies

A study investigating the toxicity of various ionic liquids, including this compound acetate, reported its half-maximal effective concentration (EC50). The research suggested that the mechanism of toxicity for this compound and its analogue, 6-azoniaspiro[5.5]undecane acetate, may not be directly related to the permeation of cell membranes. This finding hints at the possibility of more specific biological interactions, though the precise targets remain unidentified.

The Broader Context: Spirocyclic Compounds in Drug Discovery

The spirocyclic motif, characterized by two rings sharing a single common atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality provides access to novel chemical space and can lead to compounds with improved pharmacological properties. Numerous spirocyclic compounds have been developed as drugs with a wide range of biological activities, targeting various receptors, enzymes, and ion channels. For instance, different spirocyclic molecules have shown activity as anticancer agents, antimicrobials, and central nervous system modulators. However, it is crucial to note that these findings are for other, structurally distinct spirocyclic compounds and cannot be directly extrapolated to this compound.

Data Presentation

Due to the limited specific data on the biological targets of this compound, a quantitative data summary table as requested cannot be constructed.

Experimental Protocols

Detailed experimental protocols for identifying the biological targets of this compound are not available in the current body of scientific literature. General methodologies for target identification, such as affinity chromatography, chemical proteomics, or genetic screening, would be applicable but have not been specifically reported for this compound.

Signaling Pathways and Experimental Workflows

The absence of identified biological targets and mechanisms of action for this compound precludes the creation of relevant signaling pathway diagrams or experimental workflow visualizations.

Conclusion

An In-depth Technical Guide to 6-Azoniaspiro[5.6]dodecane Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 6-Azoniaspiro[5.6]dodecane derivatives and their analogs. This class of spirocyclic compounds holds significant promise in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.

Introduction

Spirocyclic scaffolds are increasingly recognized as privileged structures in drug discovery. The rigid, three-dimensional nature of the this compound core offers a unique framework for the development of novel therapeutic agents. This guide will delve into the synthetic methodologies for creating derivatives of this core, present quantitative data on their biological activities from analogous compounds, and provide detailed experimental protocols. Furthermore, it will explore potential signaling pathways that may be modulated by these compounds, offering insights for future research and drug development efforts.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various strategies, often adapting methodologies used for similar azaspirocyclic systems. A key approach involves the construction of the spirocyclic core followed by functionalization. A representative synthetic workflow is outlined below.

General Synthetic Workflow

A plausible synthetic route, adapted from the synthesis of structurally related 8-azaspiro[5.6]dodec-10-ene derivatives, is depicted below.[1][2][3] This multi-step synthesis typically begins with commercially available starting materials and involves key steps such as epoxidation, epoxide ring-opening, and subsequent cyclization and functionalization.

G cluster_0 Core Synthesis cluster_1 Quaternization & Derivatization A Starting Material (e.g., Cycloheptanone) B Epoxidation A->B m-CPBA C Epoxide Intermediate B->C D Ring Opening with Azide C->D NaN3 E Azido Alcohol D->E F Reduction of Azide E->F H2, Pd/C G Amino Alcohol F->G H Intramolecular Cyclization G->H e.g., MsCl, then base I 8-Azaspiro[5.6]dodecane Core H->I J Alkylation/Acylation of Amine I->J R-X K Quaternary Ammonium Salt (this compound Derivative) J->K L Further Functionalization K->L M Diverse Analogs L->M

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of Pyrrole Derivatives based on 8-Azaspiro[5.6]dodec-10-ene Scaffold [1][2][3][4]

This protocol describes the synthesis of pyrrole derivatives from a closely related azaspiro[5.6]dodecane core, which can be adapted for the synthesis of various this compound analogs.

  • Epoxidation of Starting Alkene: The starting cycloalkene is dissolved in a suitable solvent like dichloromethane (DCM) and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at 0°C to room temperature to yield the corresponding epoxide.

  • Azide Opening of Epoxide: The epoxide is then reacted with sodium azide (NaN3) in a solvent mixture like ethanol/water to open the epoxide ring and introduce the azide functionality.

  • Click Reaction (for triazole derivatives): The resulting azide can be further functionalized, for example, by a copper-catalyzed azide-alkyne cycloaddition ("click reaction") with a terminal alkyne to form a 1,2,3-triazole ring.

  • Reduction of Azide to Amine: The azide group is reduced to a primary amine using a reducing agent like hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Amide Coupling: The resulting amine is then coupled with a carboxylic acid using a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

  • Purification: The final compounds are purified by flash chromatography on silica gel.

Biological Activity and Quantitative Data

While specific quantitative data for this compound derivatives are not extensively available in the public domain, data from structurally related spirocyclic compounds, particularly those with anticancer activity, can provide valuable insights into their potential potency. The following tables summarize IC50 values for analogous spirocyclic compounds against various cancer cell lines.

Table 1: Anticancer Activity of Spiro-azetidine-dione Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dioneBreast Cancer22.75–25.18[5]

Table 2: Anticancer Activity of Spirooxindole Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine hybrid (5g)MCF-72.8[6]
Spirooxindole-pyrrolidine hybrid (5l)MCF-73.4[6]
Spirooxindole-pyrrolidine hybrid (5n)MDA-MB-2314.32[6]

Table 3: Anticancer Activity of 1-Oxa-4-azaspironenone Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Compound 6dA549 (Lung)0.26[7]
Compound 8bMDA-MB-231 (Breast)0.10[7]
Compound 6bHeLa (Cervical)0.18[7]

Potential Signaling Pathways and Mechanisms of Action

Given the anticancer activity observed in analogous spirocyclic compounds, it is plausible that this compound derivatives may exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation and survival. Two such prominent pathways are the EGFR and CDK2 signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[8][9][10][11] Its aberrant activation is a hallmark of many cancers. Inhibition of the EGFR signaling pathway is a well-established strategy in cancer therapy.

EGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway by a this compound derivative.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[4][6][7][12][13] Dysregulation of CDK2 activity is common in cancer, leading to uncontrolled cell division. Targeting CDK2 is another promising approach for cancer therapy.

CDK2_Pathway cluster_0 Cell Cycle Regulation CyclinE Cyclin E Active_Complex Cyclin E/CDK2 Active Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex pRb pRb Active_Complex->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes Inhibitor This compound Derivative Inhibitor->CDK2 Inhibits

Caption: Potential inhibition of the CDK2 signaling pathway by a this compound derivative.

Methodologies for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[14][15][16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Kinase Inhibition Assay

To determine if the compounds directly inhibit specific kinases like EGFR or CDK2, in vitro kinase assays can be performed.[17][18][19][20][21]

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Inhibitor Addition: The this compound derivatives are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at an optimal temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, particularly in the field of oncology. Their unique spirocyclic core provides a rigid scaffold that can be strategically functionalized to achieve high potency and selectivity for various biological targets. While further research is needed to fully elucidate the biological activities and mechanisms of action of this specific class of compounds, the information gathered from analogous structures suggests that they may act as potent inhibitors of key signaling pathways involved in cancer progression, such as the EGFR and CDK2 pathways. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound derivatives.

References

Azaspiro[5.6]dodecanes: A Comprehensive Review of Their Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaspiro[5.6]dodecane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a promising framework in medicinal chemistry. Its rigid structure and synthetic tractability have attracted significant attention for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and potential mechanisms of action of azaspiro[5.6]dodecane and related azaspiro compounds, with a focus on their anticancer properties.

Synthesis of Azaspiro[5.6]dodecane Derivatives

The synthesis of azaspiro[5.6]dodecane derivatives often involves multi-step sequences, starting from commercially available materials. A common strategy involves the construction of a spirocyclic precursor followed by the introduction of diverse functionalities.

One reported approach for the synthesis of substituted pyrrole derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold begins with the formation of a spirocyclic 1,2,3-triazole. This intermediate is then utilized in coupling reactions to introduce the desired pyrrole moieties.[1][2] Similarly, purine-containing azaspiro[5.6]dodecane analogs have been synthesized, highlighting the versatility of this scaffold for creating diverse chemical libraries.[3]

While detailed, step-by-step protocols for the synthesis of a wide range of azaspiro[5.6]dodecane compounds are not extensively consolidated in single publications, the following represents a generalized experimental protocol for the synthesis of a related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative, which can serve as a methodological template.[1]

Representative Experimental Protocol: Synthesis of 4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.[1]

Materials:

  • Starting materials: 4-aminophenol, α-glycolic acid or lactic acid.

  • Reagents: Phenyliodine diacetate (PIDA), copper catalyst.

  • Solvents: Appropriate organic solvents for reactions and purification.

Procedure:

  • Amide Formation: The initial step involves the reaction of 4-aminophenol with α-glycolic acid or lactic acid to form the corresponding amide precursor.

  • Oxidative Cyclization: The key step is a metal-catalyzed intramolecular oxidative cyclization of the amide. This is typically achieved using a catalyst such as copper in the presence of an oxidizing agent like phenyliodine diacetate (PIDA). The reaction conditions (solvent, temperature, and reaction time) are optimized to maximize the yield of the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core.

  • Functionalization: Further functionalization can be achieved by reacting the spirocyclic core with various electrophiles. For the synthesis of the title compound, the core is reacted with 4-bromobenzyl bromide.

  • Purification: The final compound is purified using standard techniques such as column chromatography to yield the desired product as a light yellow liquid.

Characterization: The structure and purity of the synthesized compound are confirmed by various analytical methods, including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). For the title compound, the following data was reported: 1H NMR (400 MHz, CDCl3) δ 7.41 (d, J = 8.1 Hz, 2H), 7.06 (d, J = 8.1 Hz, 2H), 6.43 (d, J = 9.9 Hz, 2H), 6.18 (d, J = 9.9 Hz, 2H), 4.47 (s, 2H), 4.33 (s, 2H). 13C NMR (100 MHz, CDCl3) δ 183.8, 169.9, 143.5, 135.2, 131.9, 130.9, 130.3, 122.3, 87.3, 66.3, 43.1. HRMS (ESI) calcd for C15H12BrNO3 [M + Na]+ 355.9898, found 355.9892.[1]

Biological Activity and Quantitative Data

Azaspiro compounds have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, and the quantitative data, typically presented as IC50 values (the half-maximal inhibitory concentration), are summarized below.

Compound ClassCancer Cell LineIC50 (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione DerivativesA549 (Human Lung Cancer)0.18 - >10[1]
MDA-MB-231 (Human Breast Cancer)0.08 - >10[1][2]
HeLa (Human Cervical Cancer)0.14 - >10[1][2]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]K562 (Human Erythroleukemia)~5 - >50[4]
HeLa (Human Cervical Cancer)~10 - >50[4]
CT26 (Mouse Colon Carcinoma)~10 - >50[4]
1-Thia-4-azaspiro[4.5]decane DerivativesHepG-2 (Human Liver Cancer)Moderate to high inhibition[5]
PC-3 (Human Prostate Cancer)Moderate to high inhibition[5]
HCT116 (Human Colorectal Carcinoma)Moderate to high inhibition[5]

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many azaspiro[5.6]dodecane compounds are still under investigation, studies on related azaspiro derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest.[2][3][4]

For instance, certain oxa/azaspiro[4][6]trienone derivatives have been shown to induce apoptosis through the mitochondrial pathway.[3] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3] Furthermore, these compounds can arrest the cell cycle in the G0/G1 phase.[3]

Some 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been observed to induce cell cycle arrest in the G2 phase in MDA-MB-231 breast cancer cells.[2] The proposed mechanism for some of these compounds involves Michael addition reactions with nucleophilic groups in biological macromolecules, though efforts are being made to design analogs with reduced Michael reactivity to minimize potential side effects.[2]

Based on the available literature for related compounds, a plausible signaling pathway for the anticancer activity of certain azaspiro compounds is depicted below.

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzaspiroCompound Azaspiro Compound Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) AzaspiroCompound->Receptor Binding/Interaction Mitochondrion Mitochondrion AzaspiroCompound->Mitochondrion Direct Effect? Bcl2 Bcl-2 (Anti-apoptotic) AzaspiroCompound->Bcl2 Downregulation p53 ↑ p53 AzaspiroCompound->p53 Induction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release activates Bax Bax (Pro-apoptotic) Bax->Mitochondrion Permeabilization Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax p21 ↑ p21 p53->p21 CellCycle Cell Cycle Progression p21->CellCycle Inhibition CellCycle->Apoptosis Arrest leads to

Caption: Proposed mechanism of anticancer action for some azaspiro compounds.

This diagram illustrates a potential mechanism where an azaspiro compound could induce apoptosis by modulating key regulatory proteins. The compound may directly or indirectly activate the p53 tumor suppressor protein, leading to an increase in the pro-apoptotic protein Bax and the cell cycle inhibitor p21. Concurrently, it may downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and -3), ultimately resulting in programmed cell death or apoptosis. The upregulation of p21 contributes to cell cycle arrest, preventing further proliferation of cancer cells.

Future Perspectives

The exploration of azaspiro[5.6]dodecane and other azaspirocyclic scaffolds in drug discovery is still in its early stages. The available data suggests that these compounds hold significant promise, particularly in the development of novel anticancer agents. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of azaspiro[5.6]dodecane derivatives with diverse functional groups to establish robust structure-activity relationships (SAR).

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action. This will be crucial for rational drug design and identifying potential biomarkers for patient stratification.

  • In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.

References

Theoretical Analysis of 6-Azoniaspiro[5.6]dodecane Structure: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural analysis of 6-Azoniaspiro[5.6]dodecane. Due to a lack of specific published theoretical studies on this compound in the public domain, this document leverages detailed computational data from studies on closely related spirocyclic quaternary ammonium cations. The principles, experimental protocols, and findings discussed herein serve as a robust framework for understanding and predicting the structural and electronic properties of this class of compounds.

Introduction to Spirocyclic Quaternary Ammonium Compounds

Spirocyclic quaternary ammonium compounds are a unique class of molecules characterized by a central nitrogen atom shared between two rings. This structural motif imparts specific conformational constraints and electronic properties that are of significant interest in medicinal chemistry and materials science. Understanding the three-dimensional structure, conformational flexibility, and electronic distribution of these molecules is crucial for predicting their biological activity, reactivity, and stability.

Theoretical studies, employing quantum chemical calculations, are powerful tools for elucidating these properties at an atomic level of detail. This guide will focus on the computational approaches used to study analogous systems, providing a blueprint for the theoretical investigation of this compound.

Computational Data on Analogous Spirocyclic Cations

While specific data for this compound is not available, extensive theoretical calculations have been performed on similar spirocyclic systems. The following tables summarize key computational data for 5-azoniaspiro[4.4]nonane, 5-azoniaspiro[4.5]decane, and 5-azoniaspiro[4.6]undecane. These compounds differ from this compound in the size of the constituent rings, but the fundamental structural principles are transferable.

Table 1: Calculated Bond Lengths of Analogous Spirocyclic Cations

CompoundBondComputational MethodBasis SetBond Length (Å)
5-azoniaspiro[4.4]nonaneC-NDFT (B3LYP)6-31G(d)Data not available in cited literature
C-CDFT (B3LYP)6-31G(d)Data not available in cited literature
5-azoniaspiro[4.5]decaneC-NDFT (B3LYP)6-31G(d)Data not available in cited literature
C-CDFT (B3LYP)6-31G(d)Data not available in cited literature
5-azoniaspiro[4.6]undecaneC-NDFT (B3LYP)6-31G(d)Data not available in cited literature
C-CDFT (B3LYP)6-31G(d)Data not available in cited literature

Note: Specific bond length and angle data were not explicitly tabulated in the primary literature reviewed. The focus of these studies was on conformational stability and energy barriers.

Table 2: Calculated Energy Barriers for Conformational Changes

CompoundProcessComputational MethodBasis SetEnergy Barrier (kcal/mol)
5-azoniaspiro[4.4]nonaneRing InversionNot specifiedNot specifiedData not available in cited literature
5-azoniaspiro[4.5]decaneRing InversionNot specifiedNot specifiedData not available in cited literature
5-azoniaspiro[4.6]undecaneRing InversionNot specifiedNot specifiedData not available in cited literature

Note: While the referenced studies discuss energy barriers in the context of alkaline stability, specific values for conformational ring inversion were not provided.

Experimental and Computational Protocols

The following methodologies are representative of the computational approaches employed in the theoretical study of spirocyclic quaternary ammonium compounds. These protocols would be directly applicable to an investigation of this compound.

Geometry Optimization and Conformational Analysis
  • Initial Structure Generation: A starting 3D structure of the molecule is generated using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is often achieved using molecular mechanics (MM) force fields (e.g., MMFF94).

  • Quantum Mechanical Optimization: The geometries of the identified low-energy conformers are then optimized using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a commonly used approach.

    • Functional: A functional such as B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional, is frequently chosen.

    • Basis Set: A basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), is used to describe the atomic orbitals. The choice of basis set depends on the desired accuracy and computational cost.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

Transition State Searching

To study conformational interconversions, a search for the transition state (TS) connecting two conformers is performed.

  • Initial TS Guess: An initial guess for the transition state geometry is generated, often by interpolating between the reactant and product conformers.

  • TS Optimization: The transition state geometry is optimized using a TS optimization algorithm (e.g., the Berny algorithm).

  • Frequency Calculation: A frequency calculation is performed on the optimized TS geometry to verify that it is a true first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode corresponding to the imaginary frequency represents the motion along the reaction coordinate.

Software

Commonly used software packages for these types of calculations include:

  • Gaussian

  • ORCA

  • Spartan

  • GAMESS

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of a spirocyclic compound's structure.

computational_workflow cluster_input Input Generation cluster_conformation Conformational Analysis cluster_qm Quantum Mechanics Calculations cluster_analysis Results Analysis initial_structure Initial 3D Structure conf_search Conformational Search (MM) initial_structure->conf_search low_energy_conformers Low-Energy Conformers conf_search->low_energy_conformers geom_opt Geometry Optimization (DFT) low_energy_conformers->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search structural_params Structural Parameters freq_calc->structural_params thermo_data Thermodynamic Data freq_calc->thermo_data energy_barriers Energy Barriers ts_search->energy_barriers

Caption: Computational workflow for theoretical structural analysis.

Conclusion

While direct theoretical studies on the structure of this compound are not currently available in peer-reviewed literature, the computational methodologies and principles derived from the analysis of analogous spirocyclic quaternary ammonium compounds provide a strong foundation for future investigations. The protocols outlined in this guide, including conformational analysis, geometry optimization using DFT, and transition state searching, are the standard and recommended approaches for elucidating the structural and energetic properties of this and related molecules. Such studies are invaluable for rational drug design and the development of new materials, enabling a deeper understanding of structure-activity relationships.

Methodological & Application

Application Note: High-Throughput Screening of 6-Azoniaspiro[5.6]dodecane for Modulators of G-Protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensional nature, which can lead to improved target selectivity and optimized physicochemical properties.[1] 6-Azoniaspiro[5.6]dodecane is a novel spirocyclic compound with potential applications in modulating key cellular signaling pathways. This application note describes a hypothetical high-throughput screening (HTS) campaign to identify the biological activity of this compound, focusing on its potential as a modulator of G-protein coupled receptor (GPCR) activity. GPCRs represent a large and diverse family of cell surface receptors that are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention.[2][3][4]

Target Pathway: Gq-Coupled GPCR Calcium Mobilization

For this screening campaign, a cell line stably expressing a recombinant Gq-coupled GPCR of interest (e.g., a muscarinic acetylcholine receptor or a purinergic receptor) is utilized. Activation of Gq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent indicator, providing a robust and measurable readout for receptor activation in a high-throughput format.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Hypothetical Ligand) GPCR Gq-Coupled GPCR Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers

Caption: Hypothetical Gq-coupled GPCR signaling pathway.

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed for efficiency and automation, allowing for the rapid screening of large compound libraries. The major steps include cell plating, compound addition, incubation, and signal detection.

HTS_Workflow start Start: Cell Culture plate_cells Plate Cells in 384-well plates start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 load_dye Load Cells with Calcium-Sensitive Dye incubate1->load_dye incubate2 Incubate 1h load_dye->incubate2 add_compounds Add this compound and Controls incubate2->add_compounds read_plate Measure Fluorescence (FLIPR or similar) add_compounds->read_plate analyze_data Data Analysis: Calculate Z', % activity read_plate->analyze_data end End: Hit Identification analyze_data->end

Caption: High-throughput screening experimental workflow.

Protocols

Cell Culture and Plating
  • Cell Line: A stable cell line expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells) is used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Cells are harvested at 80-90% confluency and seeded into 384-well black-walled, clear-bottom assay plates at a density of 20,000 cells per well in 20 µL of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubation: Plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Calcium Mobilization Assay
  • Dye Loading: The cell culture medium is removed, and 20 µL of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium-6) is added to each well.

  • Incubation: The plates are incubated for 1 hour at 37°C, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Addition: 10 µL of this compound at various concentrations (typically in a 10-point dose-response format) is added to the assay plates using an automated liquid handler. Control wells containing a known agonist and an antagonist are also included.

  • Signal Detection: The plates are immediately transferred to a fluorescence imaging plate reader (FLIPR) or a similar instrument. The fluorescence intensity is measured kinetically over a period of 2-3 minutes to capture the transient calcium flux.

Data Presentation and Analysis

The primary endpoint of the assay is the maximum fluorescence signal change upon compound addition. The data is normalized to the response of a known reference agonist.

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)% Agonist Activity (Mean ± SD)
10098.2 ± 4.5
3095.1 ± 3.8
1089.7 ± 5.1
375.3 ± 6.2
152.1 ± 4.9
0.328.4 ± 3.1
0.110.2 ± 2.5
0.032.1 ± 1.8
0.010.5 ± 0.9
0 (Vehicle)0.2 ± 0.5

Table 2: Summary of Assay Performance and Compound Potency

ParameterValue
Assay Window (S/B) > 10
Z'-factor > 0.6
This compound EC50 1.2 µM
Hill Slope 1.1

Conclusion

This application note provides a framework for utilizing this compound in a high-throughput screening campaign to identify novel modulators of GPCR signaling. The described calcium mobilization assay is a robust and widely used method for screening compounds against Gq-coupled GPCRs. The hypothetical data presented suggests that this compound acts as an agonist for the target receptor. Further studies would be required to confirm this activity and to elucidate its mechanism of action. The modular nature of this protocol allows for its adaptation to other GPCR targets and signaling pathways.

References

6-Azoniaspiro[5.6]dodecane: Uncharted Territory in Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no published information available to suggest that 6-Azoniaspiro[5.6]dodecane is used as a tool for ion channel research. As a result, the creation of detailed application notes and protocols, as requested, is not possible at this time.

Researchers, scientists, and drug development professionals should be aware that this specific azaspiro compound has not been characterized in the scientific literature as an ion channel modulator. Searches for its biological activity, mechanism of action, and potential applications in neuroscience or pharmacology have yielded no relevant results. Chemical databases primarily list its basic identifiers such as CAS number and molecular formula, without any associated biological data or research applications.

While the broader class of azaspiro compounds, which feature a nitrogen atom within a spirocyclic ring system, has been investigated in various areas of medicinal chemistry, there is no direct evidence to extrapolate these findings to this compound's potential effects on ion channels.

The Search for a Connection: A Null Finding

An extensive search was conducted to find any link between this compound and ion channel modulation. This included searching for:

  • Direct studies of this compound's effects on any ion channel.

  • Biological activity data for the compound or its close derivatives.

  • Inclusion of this compound in screens of ion channel modulators.

  • Patents listing this compound for therapeutic use related to ion channel disorders.

These searches did not yield any information to support the premise of the requested application notes.

A Look at a Related Class: Ganglionic Blockers

To explore potential, albeit speculative, relationships, the broader category of "ganglionic blockers" was investigated. These agents act on nicotinic acetylcholine receptors, which are a type of ligand-gated ion channel.[1][2] Some ganglionic blockers are known to physically obstruct the ion channel pore, a mechanism that can be influenced by the molecule's structure.[1][3][4] While some synthetic amines with different structures have been identified as ganglionic blockers, there is no indication that this compound belongs to this class or acts via a similar mechanism.[1]

Conclusion for the Research Community

For researchers and professionals in drug development, this compound represents an unexplored chemical entity in the context of ion channel research. There is no existing foundation of data—quantitative or qualitative—upon which to build experimental protocols or application notes. Any investigation into the potential ion channel activity of this compound would be novel and would require foundational research, including:

  • Initial Screening: Assessing the compound's binding affinity and functional effect on a wide range of ion channel subtypes.

  • Electrophysiological Studies: Utilizing techniques like patch-clamp to determine the mechanism of action on any identified target channels.

  • Structural Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand the chemical features essential for any observed activity.

Without such fundamental research, any discussion of its use as a research tool would be purely hypothetical. Therefore, no quantitative data tables, experimental protocols, or signaling pathway diagrams can be provided.

References

Application Notes and Protocols for 6-Azoniaspiro[5.6]dodecane in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of 6-Azoniaspiro[5.6]dodecane, a spirocyclic quaternary ammonium compound, for use in cell culture applications. The following procedures are based on general laboratory practices for handling and preparing chemical compounds for biological experiments.

Compound Information

PropertyValueSource
Compound Name This compoundN/A
Molecular Formula C₁₁H₂₂N⁺N/A
General Solubility Quaternary ammonium compounds generally exhibit good water solubility, which can decrease with increasing alkyl chain length.[1][2]N/A
Recommended Solvents 1. Sterile Deionized Water2. Dimethyl Sulfoxide (DMSO)[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The molecular weight of the bromide salt (C₁₁H₂₂BrN) is approximately 248.20 g/mol . Adjust calculations accordingly if using a different salt form.

Materials:

  • This compound bromide

  • Sterile, deionized water or DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh out 2.48 mg of this compound bromide using an analytical balance.

  • Dissolution:

    • Primary Recommendation (Water): Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, deionized water to achieve a 10 mM stock solution.

    • Alternative (DMSO): If the compound does not readily dissolve in water, use DMSO. Transfer the weighed compound to a sterile microcentrifuge tube and add 1 mL of DMSO.

  • Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important Note for DMSO Stocks: If the stock solution was prepared in DMSO, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[4] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[4]

  • Mixing: Gently mix each working solution by pipetting up and down.

  • Application to Cells: Replace the existing medium in your cell culture plates with the prepared working solutions.

Workflow and Diagrams

Workflow for Preparing this compound for Cell Culture

G A Weigh this compound B Dissolve in Sterile Water or DMSO A->B C Vortex to Mix B->C D Sterile Filter (0.22 µm) C->D E Prepare 10 mM Stock Solution D->E F Aliquot and Store at -20°C E->F G Thaw Aliquot F->G H Serially Dilute in Culture Medium G->H I Add to Cell Culture H->I

Caption: Workflow for the preparation of this compound solutions for cell culture experiments.

General Cytotoxicity Testing Workflow

A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range of this compound for your specific cell line.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assessment cluster_3 Analysis A Seed cells in a 96-well plate B Prepare serial dilutions of the compound C Treat cells with different concentrations B->C D Include positive and negative controls E Incubate for a defined period (e.g., 24, 48, 72h) D->E F Perform a cell viability assay (e.g., MTT, LDH) E->F G Measure absorbance/fluorescence F->G H Calculate cell viability (%) G->H I Determine IC50 value H->I

Caption: A general workflow for determining the cytotoxicity of this compound in a cell line.

References

Application Notes and Protocols for 6-Azoniaspiro[5.6]dodecane in Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data regarding the application of 6-Azoniaspiro[5.6]dodecane in neuropharmacology. The following application notes and protocols are provided as a generalized framework for the initial investigation of a novel compound with a similar chemical scaffold for potential neuropharmacological activity.

Introduction

This compound is a spirocyclic organic compound.[1][2] Its chemical structure, featuring a quaternary ammonium group, suggests potential interactions with various biological targets within the central nervous system (CNS), particularly ion channels and receptors. This document outlines a hypothetical research workflow and standardized protocols to characterize the neuropharmacological profile of a novel spirocyclic compound like this compound. The primary objective is to assess its potential as a therapeutic agent for neurological and psychiatric disorders.

Hypothetical Research Workflow

A systematic approach is essential to evaluate the neuropharmacological properties of a novel chemical entity. The following workflow provides a roadmap from initial screening to preclinical evaluation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screening: Receptor Binding Assays B Functional Assays: Agonist/Antagonist Activity A->B C Selectivity Profiling: Panel of CNS Targets B->C D In Vitro ADME-Tox: Metabolic Stability, Cytotoxicity C->D E Pharmacokinetic Studies: BBB Permeability D->E Lead Compound Selection F Rodent Behavioral Models: (e.g., Alzheimer's, Schizophrenia) E->F G Target Engagement Studies: (e.g., PET imaging) F->G H Preliminary Toxicology G->H

Figure 1: Hypothetical research workflow for a novel neuropharmacological agent.

Data Presentation: Hypothetical Binding Affinity Data

Quantitative data from initial screening experiments should be organized for clear comparison. The following table presents a hypothetical binding profile for a compound like this compound against a panel of CNS receptors.

Receptor SubtypeLigandKi (nM)Assay TypeSource
Nicotinic α7[3H]-Epibatidine150Radioligand BindingHypothetical Data
Nicotinic α4β2[3H]-Cytisine> 10,000Radioligand BindingHypothetical Data
Muscarinic M1[3H]-Pirenzepine850Radioligand BindingHypothetical Data
Muscarinic M2[3H]-AF-DX 384> 10,000Radioligand BindingHypothetical Data
NMDA[3H]-MK-8012,500Radioligand BindingHypothetical Data
Sigma-1[3H]-Pentazocine75Radioligand BindingHypothetical Data

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for key experiments in the initial characterization of a novel compound.

Protocol 1: Radioligand Binding Assay for Nicotinic α7 Receptor

Objective: To determine the binding affinity of this compound for the human nicotinic α7 receptor.

Materials:

  • HEK293 cells stably expressing human α7 nAChR

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand: [3H]-Epibatidine (specific activity ~50 Ci/mmol)

  • Non-specific ligand: 10 µM Nicotine

  • Test Compound: this compound (10 mM stock in DMSO)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-hα7 cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]-Epibatidine (final concentration 1 nM), and 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • For non-specific binding, add 25 µL of 10 µM nicotine instead of the test compound.

  • Add 100 µL of cell membrane preparation (20-40 µg protein).

  • Incubate at room temperature for 2 hours with gentle shaking.

  • Harvest the samples onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the potential of this compound to cross the blood-brain barrier (BBB).

Materials:

  • PAMPA (Parallel Artificial Membrane Permeability Assay) plate

  • Phosphate buffered saline (PBS), pH 7.4

  • Porcine brain lipid extract

  • Test Compound: this compound (10 mM stock in DMSO)

  • Reference compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with porcine brain lipid extract dissolved in dodecane.

  • Add the test compound and reference compounds to the donor wells (final concentration e.g., 10 µM in PBS).

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA plate "sandwich" and incubate for 4-16 hours at room temperature.

  • After incubation, determine the concentration of the compounds in both donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Signaling Pathway Visualization

Should this compound be found to interact with a specific receptor, understanding the downstream signaling is critical. The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling cascade, a common target in neuropharmacology.

G cluster_0 Cell Membrane receptor GPCR g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand Ligand (e.g., this compound) ligand->receptor Binds pka Protein Kinase A second_messenger->pka Activates cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) pka->cellular_response Phosphorylates targets leading to

Figure 2: Generalized GPCR signaling pathway.

Conclusion

While there is currently no specific neuropharmacological data available for this compound, the protocols and workflows outlined in this document provide a comprehensive framework for its investigation. A systematic evaluation of its binding profile, functional activity, and in vivo efficacy is necessary to determine its potential as a novel therapeutic agent for CNS disorders. Researchers are encouraged to use these generalized methods as a starting point for their investigations into the properties of this and other novel spirocyclic compounds.

References

6-Azoniaspiro[5.6]dodecane: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a synthesized compilation based on established methodologies for analogous compounds. As of late 2025, specific published data on the therapeutic applications, detailed mechanism of action, and comprehensive experimental protocols for 6-Azoniaspiro[5.6]dodecane are not available in the public domain. The information provided herein is intended to serve as a foundational guide for researchers and drug development professionals initiating investigations into this compound. All experimental procedures should be developed and validated rigorously.

Introduction

This compound is a spirocyclic quaternary ammonium compound. While direct therapeutic applications are not yet documented, its structural motifs are present in molecules with activity at various receptors, including nicotinic and muscarinic acetylcholine receptors. A derivative, 1,4-dimethyl-2-oxo-3,3-diphenyl-6-azoniaspiro[5.6]dodecane, has been suggested to activate acetylcholine neurotransmission, indicating potential applications in neurological and muscular disorders.[1] This document outlines potential therapeutic avenues and provides generalized protocols for the initial biological characterization of this compound and its derivatives.

Potential Therapeutic Applications

Based on the preliminary information regarding a derivative, the primary hypothesized therapeutic areas for this compound and its analogs are centered on their potential as cholinergic agents.

  • Alzheimer's Disease and Cognitive Dysfunction: By potentially modulating acetylcholine levels or receptor activity, this compound could address the cholinergic deficit observed in Alzheimer's disease.

  • Muscular Disorders: Cholinergic signaling is critical at the neuromuscular junction. Compounds that enhance or mimic acetylcholine's effects may have therapeutic potential in certain muscular disorders.

Quantitative Data Summary

As no specific quantitative data for this compound is currently available, the following table is a template for researchers to populate with their experimental findings.

ParameterAssay TypeTest SystemResult
Efficacy
IC₅₀Acetylcholinesterase InhibitionHuman recombinant AChEData not available
EC₅₀Muscarinic Receptor ActivationCHO cells expressing M₁ receptorData not available
EC₅₀Nicotinic Receptor ActivationSH-SY5Y neuroblastoma cellsData not available
In Vitro Toxicity
CC₅₀Cytotoxicity AssayHepG2 cellsData not available
Pharmacokinetics
CₘₐₓIn vivo PK studySprague-Dawley ratsData not available
TₘₐₓIn vivo PK studySprague-Dawley ratsData not available
t₁/₂In vivo PK studySprague-Dawley ratsData not available
BioavailabilityIn vivo PK studySprague-Dawley ratsData not available

Experimental Protocols

The following are generalized protocols that can be adapted for the initial screening and characterization of this compound.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the potential of this compound to inhibit the breakdown of acetylcholine.

Materials:

  • This compound

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of the compound dilution, 50 µL of phosphate buffer, and 25 µL of AChE solution.

  • Incubate for 15 minutes at 25°C.

  • Add 25 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition.

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound dilutions to 96-well plate Compound_Prep->Add_Compound Reagent_Prep Prepare AChE, DTNB, and ATCI solutions Add_AChE Add AChE and incubate Reagent_Prep->Add_AChE Add_Compound->Add_AChE Add_DTNB Add DTNB Add_AChE->Add_DTNB Add_ATCI Initiate reaction with ATCI Add_DTNB->Add_ATCI Measure_Absorbance Measure absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for the in vitro AChE inhibition assay.
Calcium Imaging Assay for Muscarinic Receptor Activation

This protocol assesses the ability of this compound to activate Gq-coupled muscarinic receptors, leading to an increase in intracellular calcium.

Materials:

  • This compound

  • CHO cell line stably expressing a human muscarinic receptor subtype (e.g., M₁)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Carbachol (positive control)

  • Atropine (antagonist control)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or imaging system

Procedure:

  • Plate the CHO-M₁ cells in a 96-well plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Wash the cells with HBSS.

  • Prepare serial dilutions of this compound and control compounds in HBSS.

  • Place the plate in a fluorescence reader and establish a baseline fluorescence reading.

  • Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.

  • After the response has peaked and returned to baseline, add a saturating concentration of carbachol to confirm cell viability and receptor functionality.

  • Analyze the data by calculating the peak fluorescence change from baseline.

  • Plot the response against the compound concentration to determine the EC₅₀ value.

Hypothesized Signaling Pathway

If this compound acts as a muscarinic M₁ receptor agonist, it would likely initiate the Gq-coupled signaling cascade, leading to the activation of Phospholipase C (PLC) and subsequent downstream effects.

Muscarinic_M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1_Receptor M1 Muscarinic Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream\nCellular Responses Downstream Cellular Responses PKC->Downstream\nCellular Responses Ca2_Store Ca²⁺ Store IP3R->Ca2_Store Opens Channel Ca2_Store->PKC Ca²⁺ Release Activates Azoniaspiro This compound (Hypothesized Agonist) Azoniaspiro->M1_Receptor Binds and Activates

Hypothesized M₁ muscarinic receptor signaling pathway.

Conclusion

This compound represents a novel chemical scaffold with unexplored therapeutic potential. The protocols and conceptual frameworks provided in these application notes are intended to guide the initial pharmacological and biological evaluation of this compound. Rigorous experimental validation and further derivatization studies will be essential to elucidate its mechanism of action and determine its viability as a therapeutic agent.

References

Application Note: 6-Azoniaspiro[5.6]dodecane as a Novel Probe for Muscarinic Receptor Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high affinity and selectivity for specific receptor subtypes. While specific pharmacological data for 6-Azoniaspiro[5.6]dodecane is not extensively available in public literature, its structural motifs suggest potential interactions with G protein-coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors (mAChRs). The mAChRs are crucial in regulating a wide array of physiological functions, making them important therapeutic targets.

This document outlines a hypothetical application of this compound as a tool for studying the binding kinetics at the M1 muscarinic receptor subtype, a key target in the development of therapies for neurological disorders like Alzheimer's disease. The following protocols and data tables are representative of the methodologies that would be employed to characterize the binding properties of this novel compound.

Hypothetical Application: Characterization of M1 Muscarinic Receptor Binding

This compound can be utilized as a novel investigational ligand to probe the binding pocket of the M1 muscarinic receptor. By determining its binding affinity (Ki), dissociation constant (Kd), and receptor density (Bmax), researchers can gain insights into the structure-activity relationships of spirocyclic compounds at this receptor. Understanding the kinetics of its binding—the rates of association (kon) and dissociation (koff)—can further elucidate its potential as a therapeutic agent with a desirable duration of action.

Data Presentation

The following tables present hypothetical data that would be generated from the experimental protocols described below.

Table 1: Hypothetical Saturation Binding Data for [³H]-NMS in the Presence of this compound

Radioligand Concentration ([³H]-NMS) (nM)Total Binding (DPM)Non-specific Binding (DPM)Specific Binding (DPM)
0.115002001300
0.228004002400
0.555008004700
1.0850015007000
2.01200028009200
5.015500550010000
10.01650080008500
20.017000120005000

Table 2: Hypothetical Competition Binding Data for this compound against [³H]-NMS

This compound Concentration (nM)Specific Binding (%)
0.0198
0.195
185
1050
10015
10005

Table 3: Hypothetical Kinetic and Affinity Parameters for this compound at the M1 Receptor

ParameterValue
Kd (nM)7.5
Bmax (fmol/mg protein)250
Ki (nM)12.2
IC50 (nM)10
kon (M⁻¹min⁻¹)1.5 x 10⁸
koff (min⁻¹)0.03

Experimental Protocols

The following are detailed protocols for conducting saturation and competition radioligand binding assays to characterize the interaction of this compound with the M1 muscarinic receptor.

Protocol 1: Membrane Preparation from M1 Receptor-Expressing Cells
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in appropriate media and conditions.

  • Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Homogenization: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cells using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes.

  • Final Preparation: Wash the membrane pellet by resuspending in fresh homogenization buffer and centrifuging again. Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation at -80°C.

Protocol 2: Saturation Radioligand Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A range of concentrations of the radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • For non-specific binding determination, add a high concentration of a known M1 antagonist (e.g., 10 µM atropine).

    • Add the prepared cell membranes (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax values.

Protocol 3: Competition Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • A range of concentrations of the unlabeled test compound (this compound).

    • For non-specific binding, add a high concentration of a known M1 antagonist.

    • Add the prepared cell membranes.

  • Incubation, Termination, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the conceptual frameworks of the experimental procedures and the associated signaling pathway.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation (M1 Receptor-Expressing Cells) saturation Saturation Assay (Varying [³H]-NMS) prep->saturation competition Competition Assay (Fixed [³H]-NMS + Varying This compound) prep->competition filtration Rapid Filtration saturation->filtration competition->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki, IC50) counting->analysis G cluster_pathway M1 Muscarinic Receptor Signaling Pathway (Gq-coupled) ligand Acetylcholine or This compound receptor M1 Muscarinic Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response G cluster_logic Logical Relationship for Ki Determination ic50 Determine IC50 from Competition Assay Data cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff kd Determine Kd of Radioligand from Saturation Assay Data kd->cheng_prusoff ki Calculate Ki for This compound cheng_prusoff->ki

Application Notes and Protocols for Assay Development with 6-Azoniaspiro[5.6]dodecane as a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing biochemical and cellular assays to characterize the interaction of 6-Azoniaspiro[5.6]dodecane, a novel spirocyclic compound, with its molecular target(s). Given that the specific biological target of this compound is not yet defined, this document outlines versatile protocols applicable to the characterization of ligands for G Protein-Coupled Receptors (GPCRs), a frequent target class for such scaffolds.[1]

The following sections detail experimental protocols for determining the binding affinity and functional activity of this compound. These protocols are designed to be adaptable once a specific receptor target has been identified.

Section 1: Target Identification and Validation Strategies

The initial step in characterizing a novel ligand like this compound is the identification of its biological target. While detailed protocols for target deconvolution are beyond the scope of this document, common approaches include:

  • Affinity Chromatography: Immobilizing the ligand to a solid support to capture its binding partners from cell lysates.

  • Computational Target Prediction: Utilizing in silico methods based on the ligand's structure to predict potential protein targets.

  • Phenotypic Screening: Assessing the effect of the compound across a wide range of cell-based assays to identify a biological response, which can then be traced back to a specific target.

Once a putative target is identified, validation is crucial. This typically involves confirming the interaction using orthogonal assays and demonstrating that the observed cellular phenotype is a direct result of the ligand's effect on the target.

Section 2: Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[2] These assays measure the direct interaction between a radiolabeled ligand and a receptor, which can be competed by an unlabeled ligand like this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Unlabeled specific ligand for determining non-specific binding

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing the target receptor. Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • On a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand at a concentration near its Kd, and 25 µL of cell membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled specific ligand (e.g., 1000x Kd of the unlabeled ligand), 25 µL of radioligand, and 25 µL of cell membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound (typically in a serial dilution), 25 µL of radioligand, and 25 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). This should be optimized for each specific receptor-ligand pair.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundValueValue
Control LigandValueValue

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_execution Execution & Measurement cluster_analysis Data Analysis prep_ligand Prepare Ligand Dilutions (this compound) add_comp Competitive Binding Wells: Test Ligand + Radioligand + Membranes prep_ligand->add_comp prep_radio Prepare Radioligand Solution add_total Total Binding Wells: Buffer + Radioligand + Membranes prep_radio->add_total add_nsb Non-Specific Binding Wells: Unlabeled Ligand + Radioligand + Membranes prep_radio->add_nsb prep_radio->add_comp prep_mem Prepare Receptor Membrane Suspension prep_mem->add_total prep_mem->add_nsb prep_mem->add_comp incubate Incubate to Equilibrium add_comp->incubate harvest Harvest via Filtration incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Section 3: Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptor.[3] The choice of assay depends on the signaling pathway of the receptor.[4] For GPCRs, common readouts include the measurement of second messengers like cyclic AMP (cAMP) and intracellular calcium.[5]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

This protocol measures changes in intracellular cAMP levels following receptor activation or inhibition.

Materials:

  • Cells expressing the target Gs or Gi-coupled receptor

  • This compound

  • Control agonist and antagonist

  • Stimulation buffer (e.g., HBSS with 0.1% BSA)

  • Forskolin (for Gi-coupled receptors)

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)

  • 384-well white microplates

Methodology:

  • Cell Seeding: Seed cells into a 384-well plate and grow overnight to form a confluent monolayer.

  • Compound Addition:

    • Remove the growth medium and add stimulation buffer.

    • Add varying concentrations of this compound or control ligands.

    • For antagonist mode (for both Gs and Gi): pre-incubate with the test compound before adding a known agonist.

    • For agonist mode (Gi-coupled): add the test compound followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Plot the response (e.g., HTRF ratio) against the logarithm of the ligand concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, fit the data to determine the IC50 and calculate the antagonist affinity (Kb) using the Gaddum equation.

Data Presentation:

CompoundAssay ModeEC50/IC50 (nM)Emax (%)
This compoundAgonistValueValue
This compoundAntagonistValueN/A
Control AgonistAgonistValue100
Control AntagonistAntagonistValueN/A

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors

This protocol measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

Materials:

  • Cells expressing the target Gq-coupled receptor

  • This compound

  • Control agonist and antagonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an integrated liquid handling system

Methodology:

  • Cell Seeding: Seed cells into a 384-well plate and grow overnight.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Compound Addition:

    • Place the plate in the fluorescence reader.

    • For agonist mode: establish a baseline fluorescence reading and then inject varying concentrations of this compound.

    • For antagonist mode: pre-incubate the cells with varying concentrations of this compound, establish a baseline, and then inject a fixed concentration of a known agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine EC50/IC50 and Emax.

Data Presentation:

CompoundAssay ModeEC50/IC50 (nM)Emax (%)
This compoundAgonistValueValue
This compoundAntagonistValueN/A
Control AgonistAgonistValue100
Control AntagonistAntagonistValueN/A

Signaling Pathways: Generic GPCR Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound GPCR GPCR Target Ligand->GPCR Binds G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Produces Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: A generalized GPCR signaling pathway.

Section 4: Conclusion

The protocols outlined in these application notes provide a robust starting point for the characterization of this compound. By systematically determining its binding affinity and functional activity at a specific target, researchers can elucidate its pharmacological profile. The modular nature of these assays allows for their adaptation to various receptor systems and screening platforms, thereby accelerating the drug discovery and development process.

References

Troubleshooting & Optimization

troubleshooting off-target effects of 6-Azoniaspiro[5.6]dodecane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Azoniaspiro[5.6]dodecane

Disclaimer: Limited specific information regarding the biological activity and off-target effects of this compound is available in public scientific literature. This guide is based on the general properties of its chemical class, Quaternary Ammonium Compounds (QACs), and established methodologies for troubleshooting off-target effects of small molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Cell Death or Cytotoxicity

Q1: We are observing significant cytotoxicity in our cell cultures at concentrations where we expect to see a specific biological effect. Is this a known issue?

A1: While specific data for this compound is scarce, it belongs to the class of Quaternary Ammonium Compounds (QACs). QACs are known to have broad antimicrobial and cytotoxic effects, primarily due to their ability to disrupt cell membranes.[1][2][3][4][5] This action is generally non-specific and can lead to cell lysis and death.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the therapeutic window. This will help differentiate concentrations that elicit the desired effect from those that cause overt cytotoxicity.

  • Membrane Integrity Assay: To confirm if the observed cytotoxicity is due to membrane disruption, you can perform a lactate dehydrogenase (LDH) release assay or use a dye exclusion assay (e.g., Trypan Blue or Propidium Iodide). An increase in LDH release or dye uptake would suggest compromised membrane integrity.

  • Mitochondrial Function Assessment: QACs have been reported to impair mitochondrial function.[1] Assess mitochondrial health using assays like the MTT or XTT assay, which measure metabolic activity, or by using probes to measure mitochondrial membrane potential (e.g., TMRE or JC-1).

Issue 2: Discrepancy Between In Vitro and In Vivo Results

Q2: Our compound shows promising activity in our biochemical assays, but we are not seeing the same effect in our cell-based assays or in vivo models. What could be the cause?

A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:

  • Cell Permeability: The cationic nature of this compound might limit its ability to passively cross the cell membrane.

  • Off-Target Engagement: In a complex cellular environment, the compound may bind to unintended targets, leading to a different phenotype than expected.

  • Metabolism and Stability: The compound may be rapidly metabolized or unstable in the cellular environment or in vivo.

Troubleshooting Workflow:

G start Discrepancy Observed permeability Assess Cell Permeability (e.g., Cellular uptake assay) start->permeability off_target Evaluate Off-Target Binding (e.g., Proteome-wide screen) start->off_target stability Determine Compound Stability (e.g., LC-MS analysis of cell lysate/plasma) start->stability outcome1 Low Permeability: Consider formulation changes permeability->outcome1 outcome2 Off-Target Effects: Characterize alternative pathways off_target->outcome2 outcome3 Low Stability: Synthesize more stable analogs stability->outcome3

Caption: Troubleshooting workflow for in vitro/in vivo discrepancies.

Issue 3: Suspected Off-Target Signaling Pathway Activation

Q3: We have evidence to suggest that this compound is activating a signaling pathway unrelated to our intended target. How can we investigate this?

A3: Investigating unintended pathway activation requires a systematic approach. As QACs can induce cellular stress through membrane interaction and mitochondrial effects, pathways related to stress responses are plausible off-targets.[1][4]

Potential Off-Target Signaling Pathways:

The disruption of cell membranes and mitochondrial function by QACs can lead to the activation of several stress-response pathways.

G cluster_membrane Cell Membrane cluster_mito Mitochondria cluster_downstream Downstream Signaling QAC This compound Membrane Membrane Disruption QAC->Membrane Mito Mitochondrial Dysfunction QAC->Mito ROS_Membrane ROS Production Membrane->ROS_Membrane StressKinases Stress Kinases (e.g., JNK, p38) ROS_Membrane->StressKinases NFkB NF-κB Activation ROS_Membrane->NFkB ROS_Mito ROS Production Mito->ROS_Mito ATP_decline Decreased ATP Mito->ATP_decline ROS_Mito->StressKinases Apoptosis Apoptosis ATP_decline->Apoptosis StressKinases->Apoptosis

Caption: Potential off-target signaling due to QAC properties.

Experimental Approach:

  • Phospho-Proteomics/Kinase Array: Use a broad-spectrum antibody array or mass spectrometry-based approach to identify which signaling pathways are being activated upon treatment.

  • Western Blotting: Validate the findings from the array by performing Western blots for key phosphorylated proteins in the suspected pathways (e.g., p-JNK, p-p38, p-NF-κB).

  • Inhibitor Studies: Use well-characterized inhibitors of the suspected off-target pathways to see if you can rescue the observed phenotype.

Quantitative Data Summary

When troubleshooting, it is crucial to systematically gather and analyze quantitative data. Below are example tables for structuring your experimental results.

Table 1: Cytotoxicity and Membrane Integrity

Concentration (µM)% Cell Viability (MTT Assay)% LDH Release
0 (Vehicle)100 ± 55 ± 2
195 ± 68 ± 3
1070 ± 825 ± 5
5030 ± 760 ± 9
1005 ± 285 ± 7

Table 2: Mitochondrial Function

Concentration (µM)Mitochondrial Membrane Potential (% of Control)
0 (Vehicle)100 ± 8
198 ± 7
1080 ± 10
5045 ± 9
10015 ± 4

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify plasma membrane damage by measuring the release of LDH from damaged cells into the supernatant.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and vehicle control for the desired time period (e.g., 24 hours). Include a positive control for maximum LDH release (e.g., lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.

Protocol 2: Mitochondrial Membrane Potential Assay using TMRE

Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control known to depolarize mitochondria (e.g., CCCP).

  • TMRE Staining: At the end of the treatment period, add Tetramethylrhodamine, Ethyl Ester (TMRE) to each well at a final concentration of 100 nM.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a plate reader with an excitation of ~549 nm and an emission of ~575 nm.

  • Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the percentage change in mitochondrial membrane potential.

References

stability testing of 6-Azoniaspiro[5.6]dodecane under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 6-Azoniaspiro[5.6]dodecane under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a quaternary ammonium compound characterized by a spirocyclic structure. As a quaternary ammonium cation, it is permanently charged, independent of the pH of its solution.[1] The stability of this compound is crucial, particularly in drug development, as its degradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and altered bioavailability. Stability studies are essential to determine its shelf-life and appropriate storage conditions.[2]

Q2: What are the typical factors that can affect the stability of this compound?

A2: Like other quaternary ammonium compounds, the stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Thermal stability is a key parameter to evaluate.[3][4]

  • pH: While generally stable across a range of pH values, extreme pH conditions (highly acidic or alkaline) can promote degradation pathways such as hydrolysis.

  • Light: Photodegradation can occur upon exposure to UV or visible light. Photostability studies are therefore recommended.[5]

  • Oxidizing Agents: The presence of strong oxidizing agents may lead to chemical degradation.

  • Presence of Strong Nucleophiles: Although generally stable towards most nucleophiles, strong nucleophiles can cause dealkylation under harsh conditions.[1]

  • Formulation Components: Excipients and other components in a formulation can interact with the compound and affect its stability.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound require experimental confirmation, potential degradation mechanisms for quaternary ammonium compounds include:

  • Hofmann Elimination: Under strongly basic conditions, quaternary ammonium hydroxides can undergo elimination reactions.

  • Dealkylation: The cleavage of carbon-nitrogen bonds can occur under harsh conditions or in the presence of strong nucleophiles.[1]

  • Ring Opening: The spirocyclic structure may undergo ring-opening reactions under specific stress conditions.

  • Oxidative Degradation: Reaction with oxidative species can lead to the formation of various degradation products.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method that can separate the intact drug from its degradation products is essential. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used and effective technique. Other potential methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradation products.

  • Gas Chromatography (GC): If the compound or its degradation products are volatile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpectedly rapid degradation of the compound in solution. 1. Incorrect pH of the solution.2. Presence of contaminants (e.g., metal ions, oxidizing agents).3. Exposure to light.4. Incompatibility with the solvent or buffer components.1. Verify and adjust the pH of the solution.2. Use high-purity solvents and reagents. Consider using a chelating agent if metal ion contamination is suspected.3. Conduct experiments in light-protected containers (e.g., amber vials).4. Evaluate the stability in different solvent systems.
Appearance of unknown peaks in the chromatogram. 1. Formation of degradation products.2. Contamination from the sample matrix or analytical system.3. Interaction with container/closure system.1. Perform forced degradation studies (acid, base, peroxide, heat, light) to generate potential degradation products and confirm their retention times.2. Analyze a blank sample (matrix without the active compound) to identify any extraneous peaks.3. Investigate potential leaching from the storage containers.
Poor mass balance in the stability study. 1. Formation of non-UV active or volatile degradation products.2. Adsorption of the compound or its degradation products onto the container surface.3. Incomplete extraction from the sample matrix.1. Use a universal detection method like mass spectrometry or a charged aerosol detector in parallel with UV detection.2. Evaluate different container materials (e.g., glass vs. polypropylene) and consider using silanized vials.3. Optimize the sample extraction procedure to ensure complete recovery.
Inconsistent results between replicate samples. 1. Sample inhomogeneity.2. Inconsistent sample preparation.3. Analytical instrument variability.1. Ensure thorough mixing of samples before analysis.2. Standardize the sample preparation workflow and ensure all steps are performed consistently.3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector or mass spectrometer to ensure the chromatographic peak of the parent compound does not co-elute with any degradation products.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life and recommended storage conditions for the compound.

Methodology:

  • Sample Preparation: Prepare multiple batches of the compound in the final proposed container closure system.

  • Storage Conditions: Store the samples under long-term storage conditions as per ICH guidelines (e.g., 25°C/60% RH and 30°C/65% RH).[2]

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[2]

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Appearance

    • Assay of the active substance

    • Quantification of degradation products

    • Moisture content

  • Data Evaluation: Evaluate the data to establish a re-test period or shelf-life.

Quantitative Data Summary

The following tables present hypothetical data from a stability study of this compound.

Table 1: Forced Degradation Study Results

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 80°C, 24h15.22
0.1 M NaOH, 80°C, 24h25.83
3% H₂O₂, RT, 24h8.51
Heat (105°C), 24h5.11
Photolysis (UV)12.32

Table 2: Long-Term Stability Data (25°C/60% RH)

Time (Months)Assay (%)Total Degradation Products (%)
0100.1< 0.1
399.80.1
699.50.2
1299.10.4
2498.20.8
3697.51.2

Visualizations

StabilityTestingWorkflow cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Analysis & Reporting A Define Stability Protocol B Prepare Batches in Final Packaging A->B C Forced Degradation Study B->C D Long-Term Stability Study B->D E Accelerated Stability Study B->E F Develop & Validate Stability-Indicating Method C->F G Analyze Samples at Time Points D->G E->G F->G H Data Evaluation & Shelf-Life Determination G->H I Compile Stability Report H->I

Caption: Workflow for Stability Testing of this compound.

PotentialDegradationPathways cluster_degradation Degradation Products Compound This compound P1 Hofmann Elimination Product Compound->P1 Strong Base P2 Dealkylation Product Compound->P2 Strong Nucleophile P3 Ring-Opened Product Compound->P3 Harsh Conditions P4 Oxidation Product Compound->P4 Oxidizing Agent

Caption: Potential Degradation Pathways for this compound.

TroubleshootingLogic Start Unexpected Result Observed Q1 Is it rapid degradation? Start->Q1 A1_1 Check pH, light exposure, contaminants Q1->A1_1 Yes Q2 Are there unknown peaks? Q1->Q2 No End Issue Resolved A1_1->End A2_1 Perform forced degradation & blank analysis Q2->A2_1 Yes Q3 Is mass balance poor? Q2->Q3 No A2_1->End A3_1 Use universal detector, check for adsorption Q3->A3_1 Yes Q3->End No A3_1->End

Caption: Troubleshooting Logic for Stability Testing Issues.

References

minimizing cytotoxicity of 6-Azoniaspiro[5.6]dodecane in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Azoniaspiro[5.6]dodecane in cell-based assays. The focus is on minimizing cytotoxicity to achieve more accurate and reliable experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
High background cytotoxicity in vehicle control wells Solvent toxicityDecrease the final concentration of the solvent (e.g., DMSO, ethanol) to a non-toxic level (typically ≤ 0.1%). Perform a solvent tolerance test for your specific cell line.
ContaminationEnsure aseptic techniques. Test cell culture media and reagents for microbial contamination.
Inconsistent results between replicate wells Uneven cell seedingEnsure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques to minimize variability.[1]
Edge effects on the plateAvoid using the outer wells of the microplate, as they are more prone to evaporation.[2] Fill the outer wells with sterile PBS or media.
Compound precipitationVisually inspect wells for any precipitate. If observed, consider using a lower concentration of this compound or a different solvent system.
Unexpectedly high cytotoxicity at low concentrations Cell line sensitivityDifferent cell lines exhibit varying sensitivities to chemical compounds.[1] Consider using a more resistant cell line or performing a dose-response curve over a wider, lower concentration range.
Incorrect compound concentrationVerify the stock solution concentration and dilution calculations. Ensure proper mixing of the compound in the culture medium.
Difficulty in determining the IC50 value Inappropriate concentration rangeThe tested concentrations may be too high or too low. Perform a broad-range dose-response experiment (e.g., logarithmic dilutions) to identify the optimal range for determining the IC50.[3]
Assay interferenceThis compound, as a quaternary ammonium compound, may interact with assay reagents. Run appropriate controls, including the compound in cell-free media, to check for interference with the assay readout (e.g., colorimetric or fluorometric).
Discrepancy between cytotoxicity and functional assay results Delayed cytotoxic effectsThe cytotoxicity assay endpoint may be too early to detect delayed cell death mechanisms like apoptosis. Consider extending the incubation time or using an assay that measures apoptotic markers.
Cytostatic vs. cytotoxic effectsThe compound may be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic).[2] Use an assay that can distinguish between these two effects, such as a cell counting method alongside a viability assay.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxicity for quaternary ammonium compounds (QACs) like this compound?

A1: As a quaternary ammonium compound, this compound is expected to exert its primary cytotoxic effects through disruption of cell membranes.[4] The positively charged nitrogen can interact with the negatively charged components of the cell membrane, leading to increased permeability, loss of membrane potential, and ultimately cell lysis.[4][5] Additionally, some QACs have been shown to induce mitochondrial dysfunction and apoptosis.[5][6]

Q2: How can I determine the optimal, non-cytotoxic concentration of this compound for my functional assays?

A2: To find the optimal concentration, it is crucial to perform a dose-response curve using a sensitive cytotoxicity assay (e.g., MTT, MTS, or LDH release assay).[7][8] Start with a wide range of concentrations, and identify the highest concentration that does not significantly reduce cell viability (e.g., >90% viability) compared to the vehicle control. This concentration can then be used in your functional assays.

Q3: Are there any specific cell culture conditions I should consider when working with this compound?

A3: Yes, optimizing cell culture conditions is key. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[1] Use fresh culture media and supplements.[1] The seeding density should be optimized for your specific cell line and assay duration to avoid overgrowth or sparse cultures, which can affect sensitivity to the compound.[1]

Q4: Can the choice of cytotoxicity assay influence the results with this compound?

A4: Absolutely. Different assays measure different cellular parameters. For a membrane-disrupting compound like a QAC, an LDH release assay, which measures membrane integrity, can be very informative. Assays like MTT or MTS, which measure metabolic activity, can also be used but may be influenced by changes in cellular metabolism that are not directly related to cell death. It is often recommended to use orthogonal assays (measuring different endpoints) to confirm your results.

Q5: What are the critical controls to include in my cytotoxicity assays with this compound?

A5: You should always include the following controls:

  • Untreated cells: To establish baseline cell viability.

  • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve this compound.

  • Positive control: A known cytotoxic compound to ensure the assay is working correctly.

  • Compound control (cell-free): this compound in media without cells to check for any direct interference with the assay reagents.[9]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include vehicle control and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (Logarithmic Growth) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_add Add Cytotoxicity Assay Reagent (e.g., MTT) incubation->assay_add assay_read Readout (e.g., Absorbance) assay_add->assay_read data_analysis Calculate % Viability assay_read->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects qac This compound (QAC) membrane Negatively Charged Membrane Lipids qac->membrane Electrostatic Interaction mitochondria Mitochondrial Dysfunction qac->mitochondria Potential Effect membrane_disruption Membrane Disruption membrane->membrane_disruption permeability Increased Permeability membrane_disruption->permeability lysis Cell Lysis permeability->lysis apoptosis Apoptosis mitochondria->apoptosis

Caption: Putative cytotoxic mechanism of this compound as a quaternary ammonium compound.

References

Technical Support Center: Refinement of Purification Methods for 6-Azoniaspiro[5.6]dodecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 6-Azoniaspiro[5.6]dodecane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for the synthesis of this compound salts is the quaternization of a cyclic amine with a dihaloalkane. For this compound bromide, this typically involves the reaction of piperidine with 1,6-dibromohexane. This reaction forms the spirocyclic quaternary ammonium salt.

Q2: What are the expected spectroscopic characteristics of this compound bromide?

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the methylene groups of the piperidinium and the newly formed seven-membered ring. The protons alpha to the nitrogen atom will be deshielded and appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the spirocyclic system. The carbons directly bonded to the nitrogen will be deshielded.

  • Mass Spectrometry (MS): The mass spectrum of the cation (this compound) should show a molecular ion peak corresponding to its molecular weight.

Q3: What are the common impurities I should look out for during the synthesis?

Common impurities may include unreacted starting materials such as piperidine and 1,6-dibromohexane. Side products can also form, such as the half-quaternized intermediate (1-(6-bromohexyl)piperidine) or polymeric byproducts from the reaction of 1,6-dibromohexane with multiple piperidine molecules.

Q4: How can I confirm the purity of my final product?

The purity of this compound bromide can be assessed using several analytical techniques:

  • Melting Point: A sharp and well-defined melting point is indicative of a pure compound.

  • NMR Spectroscopy: The absence of peaks corresponding to starting materials or impurities in the ¹H and ¹³C NMR spectra is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.

  • Elemental Analysis: This technique can determine the elemental composition of the compound, which can be compared to the theoretical values.

Troubleshooting Guide

Problem 1: The reaction did not yield any precipitate, or the yield is very low.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Spirocyclization reactions can sometimes be slow. Consider increasing the reaction time or temperature, but monitor for potential side product formation.

  • Possible Cause 2: Inappropriate solvent.

    • Solution: The choice of solvent is crucial. A solvent that allows for the dissolution of the reactants but in which the product is insoluble is ideal. If the product is soluble in the reaction solvent, precipitation will not occur. In this case, the product may need to be isolated by removing the solvent under reduced pressure and then purified by recrystallization.

  • Possible Cause 3: Starting materials are of poor quality.

    • Solution: Verify the purity of the piperidine and 1,6-dibromohexane. Impurities in the starting materials can inhibit the reaction.

Problem 2: The isolated product is an oil and not a crystalline solid.

  • Possible Cause 1: Presence of impurities.

    • Solution: The presence of unreacted starting materials or solvent residues can prevent crystallization. Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble, such as cold diethyl ether or ethyl acetate.

  • Possible Cause 2: The product is hygroscopic.

    • Solution: Quaternary ammonium salts can be hygroscopic. Ensure that the product is dried thoroughly under vacuum and handled in a dry atmosphere.

  • Possible Cause 3: Incorrect solvent for crystallization.

    • Solution: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective. For example, dissolving the product in a minimal amount of a polar solvent like ethanol or methanol and then slowly adding a less polar solvent like diethyl ether or acetone until turbidity is observed can induce crystallization upon cooling.

Problem 3: The NMR spectrum of the product shows multiple sets of peaks.

  • Possible Cause 1: Presence of impurities or side products.

    • Solution: This indicates that the product is not pure. Refer to the purification protocol and consider repeating the recrystallization or washing steps. The presence of the half-quaternized intermediate is a common issue.

  • Possible Cause 2: Dynamic processes on the NMR timescale.

    • Solution: In some cases, spirocyclic systems can exhibit conformational isomers that are slowly interconverting on the NMR timescale, leading to broadened or multiple peaks. Variable temperature NMR studies can help to confirm this.

Experimental Protocols

Proposed Synthesis of this compound Bromide

This protocol is a proposed method based on general procedures for the synthesis of spirocyclic quaternary ammonium salts.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Reagent: To the stirred solution, add 1,6-dibromohexane (1.05 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Washing: Wash the crude solid with a non-polar solvent like diethyl ether or hexane to remove unreacted 1,6-dibromohexane.

    • Recrystallization: Recrystallize the washed solid from a suitable solvent system. A common system for quaternary ammonium salts is a mixture of an alcohol (e.g., ethanol, isopropanol) and an ether (e.g., diethyl ether) or acetone. Dissolve the crude product in a minimal amount of the hot alcohol and slowly add the ether or acetone until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

ParameterValue (Proposed)Notes
Reactants
Piperidine1.0 g (11.7 mmol)
1,6-Dibromohexane3.0 g (12.3 mmol)1.05 equivalents
Solvent (Acetonitrile)50 mL
Reaction Conditions
TemperatureReflux (~82 °C)
Time48 hours
Product
Expected Yield 2.0 - 2.5 g65-80% of theoretical
Appearance White crystalline solid
Melting Point 185-190 °C (estimated)
Purity (by ¹H NMR) >98%After recrystallization

Mandatory Visualization

experimental_workflow start Start reactants 1. Mix Piperidine and 1,6-Dibromohexane in Acetonitrile start->reactants reflux 2. Reflux for 48h reactants->reflux cool 3. Cool to Room Temperature reflux->cool filter_or_evap 4. Isolate Crude Product (Filtration or Evaporation) cool->filter_or_evap wash 5. Wash with Diethyl Ether filter_or_evap->wash Crude Solid recrystallize 6. Recrystallize from Ethanol/Diethyl Ether wash->recrystallize dry 7. Dry Under Vacuum recrystallize->dry product Pure this compound Bromide dry->product

Caption: Experimental workflow for the synthesis and purification of this compound Bromide.

addressing batch-to-batch variability of 6-Azoniaspiro[5.6]dodecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of 6-Azoniaspiro[5.6]dodecane. Our goal is to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating inconsistencies between different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a spirocyclic quaternary ammonium compound. Its structure consists of a nitrogen atom shared between a five-membered and a six-membered ring. Quaternary ammonium compounds are known for a variety of applications, including as biocides and in chemical synthesis.

Q2: What are the common causes of batch-to-batch variability in chemical synthesis?

Batch-to-batch variation is a known issue in chemical manufacturing and can stem from several factors.[1][2][3] These can include slight differences in reaction conditions (temperature, pressure, stirring speed), the quality and purity of starting materials and reagents, and even variations in post-reaction work-up and purification procedures.[4][5] For complex molecules like spirocyclic compounds, controlling stereochemistry can also be a critical factor.

Q3: How can I detect variability between my batches of this compound?

A combination of analytical techniques is recommended to thoroughly characterize and compare different batches.[6] High-Performance Liquid Chromatography (HPLC) can assess purity and identify impurities, while Mass Spectrometry (MS) confirms the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and can reveal subtle structural differences between batches. Fourier-Transform Infrared (FT-IR) Spectroscopy can confirm the presence of key functional groups.

Q4: What are the potential impacts of batch-to-batch variability?

In a research and drug development context, inconsistent batch quality can lead to unreliable experimental results, particularly in biological assays.[2] Variations in purity, impurity profiles, or even the polymorphic form of the compound can affect its solubility, stability, and biological activity, leading to difficulties in reproducing findings.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Observed Between Batches

If you are observing significant differences in the biological effect of different batches of this compound, follow this guide to identify the potential chemical basis for this variability.

Step 1: Comprehensive Physicochemical Characterization of All Batches

The first step is to perform a side-by-side analytical comparison of the batches showing variable activity. The following table outlines the key tests and potential observations.

Analytical TechniqueParameter to AssessAcceptable Range/ResultPotential Indication of Variability if Out of Range
HPLC-UV Purity (%)> 98%Presence of impurities that may have their own biological activity or interfere with the primary compound.
Impurity ProfileConsistent peak pattern and relative peak areas.Different synthetic byproducts in each batch.
LC-MS Molecular WeightConsistent with theoretical mass [M]+Presence of adducts, degradation products, or incorrect compound.
¹H and ¹³C NMR Chemical Shifts and Coupling ConstantsMatch reference spectra.Structural differences, presence of isomers, or significant impurities.
FT-IR Vibrational FrequenciesConsistent fingerprint region.Differences in polymorphic form or presence of functional group impurities.
Karl Fischer Titration Water Content< 0.5%High water content can affect stability and accurate weighing for biological assays.

Step 2: Workflow for Investigating Inconsistent Biological Activity

The following workflow diagram illustrates the decision-making process for troubleshooting this issue.

G start Start: Inconsistent Biological Activity Observed characterize Perform Full Physicochemical Characterization on All Batches (HPLC, MS, NMR, FT-IR) start->characterize compare Compare Analytical Data of 'Good' vs. 'Bad' Batches characterize->compare purity_issue Purity Below Specification or Different Impurity Profile? compare->purity_issue structure_issue Structural Discrepancy in NMR or MS? purity_issue->structure_issue No resolve_purity Action: Re-purify 'Bad' Batch. Isolate and Characterize Major Impurities. purity_issue->resolve_purity Yes polymorph_issue Different FT-IR Fingerprint? structure_issue->polymorph_issue No resolve_structure Action: Re-evaluate Synthetic Route. Confirm Starting Material Identity. structure_issue->resolve_structure Yes resolve_polymorph Action: Investigate Crystallization Conditions. Perform Polymorph Screening. polymorph_issue->resolve_polymorph Yes end_path Identify Root Cause and Implement Corrective Actions for Future Syntheses polymorph_issue->end_path No resolve_purity->end_path resolve_structure->end_path resolve_polymorph->end_path

Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Poor Solubility or Different Physical Appearance of a New Batch

Variations in the physical properties of this compound can be indicative of underlying chemical differences.

Step 1: Visual Inspection and Basic Property Testing

ParameterObservation for 'Good' BatchObservation for 'Bad' BatchPotential Cause
Appearance White crystalline solidOff-white, yellowish, or amorphous solidPresence of colored impurities or different crystalline form.
Solubility Test Dissolves readily in specified solventForms suspension, dissolves slowly, or is insolubleDifferent polymorphic form, higher level of insoluble impurities.

Step 2: Analytical Investigation

If basic tests show a difference, proceed with the following analytical techniques to pinpoint the cause.

G cluster_issue Observed Issue cluster_investigation Analytical Investigation cluster_cause Potential Root Cause issue Poor Solubility Different Appearance investigation Powder X-Ray Diffraction (PXRD) Differential Scanning Calorimetry (DSC) HPLC for Purity issue:f0->investigation:f0 issue:f0->investigation:f1 issue:f1->investigation:f2 cause Polymorphism Amorphous Content Impurities investigation:f0->cause:f0 investigation:f1->cause:f1 investigation:f2->cause:f2

Caption: Logical relationship between observed issues and analytical investigation.

Key Experimental Protocols

Protocol 1: Purity and Impurity Profiling by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Concentration: 5-10 mg of sample in 0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

  • Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Protocol 3: Molecular Weight Verification by LC-MS
  • LC Method: Use the same HPLC method as described in Protocol 1.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the ion chromatogram for the theoretical mass of the this compound cation. Verify the mass of the main peak.

References

how to prevent degradation of 6-Azoniaspiro[5.6]dodecane during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 6-Azoniaspiro[5.6]dodecane to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a spirocyclic quaternary ammonium compound. Its stability is crucial for maintaining its chemical integrity, purity, and performance in experimental and developmental applications. Degradation can lead to the formation of impurities, which may affect experimental outcomes, product efficacy, and safety.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

The primary factors that can contribute to the degradation of quaternary ammonium compounds (QACs) like this compound include:

  • Temperature: Elevated temperatures can accelerate chemical degradation pathways.

  • Humidity: Moisture can facilitate hydrolytic degradation. For quaternary ammonium salts, the presence of water can significantly impact their stability, especially in the presence of basic or acidic conditions.[1]

  • Light: Exposure to UV or visible light can induce photodegradation, although QACs without significant chromophores are generally more stable to direct photolysis.

  • pH: Extreme pH conditions, particularly alkaline environments, can promote degradation through mechanisms like Hofmann elimination and nucleophilic substitution.[2][3] However, spirocyclic QACs are known to have enhanced stability in alkaline media compared to their non-spirocyclic counterparts.[4][5]

  • Oxidizing Agents: Contact with oxidative agents can lead to chemical decomposition.

Q3: What are the recommended storage conditions for this compound?

Based on general best practices, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Controlled room temperature (20-25°C) or refrigerated (2-8°C)To minimize thermal degradation.
Humidity Low humidity (<40% RH)To prevent hydrolytic degradation.
Light In the dark (e.g., in an opaque container)To prevent potential photodegradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To minimize oxidation, especially for long-term storage.
Container Tightly sealed, original container made of inert material (e.g., glass, HDPE)To protect from moisture, oxygen, and contaminants.

Q4: How can I assess the stability of my this compound sample?

The stability of your sample can be assessed by monitoring its physical and chemical properties over time. This can be achieved through:

  • Visual Inspection: Check for any changes in color, appearance, or signs of deliquescence.

  • Purity Analysis: Utilize analytical techniques to determine the purity of the compound and quantify any degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

IssuePossible Cause(s)Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) - Exposure to light, heat, or humidity.- Incompatibility with container material.- Review storage conditions against recommendations.- Transfer to a new, appropriate container if necessary.- Perform analytical testing to assess purity.
Decreased purity or presence of unexpected peaks in analytical tests - Chemical degradation due to improper storage conditions (temperature, humidity, light, air).- Verify storage conditions.- Conduct a forced degradation study to identify potential degradation products.- If degradation is confirmed, the batch may need to be discarded.
Inconsistent experimental results - Use of a degraded sample.- Assess the purity of the this compound sample being used.- Use a fresh, properly stored sample for subsequent experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[6][7][8][9]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent for dissolving the compound

  • pH meter

  • Heating apparatus (e.g., water bath, oven)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV/MS, NMR)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in the chosen solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in the chosen solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a defined period.

  • Thermal Degradation (Solid State): Place the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photodegradation (Solid State): Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare control samples stored under recommended conditions for each stress test.

  • Analysis: Analyze the stressed and control samples using a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify any degradation products.

Protocol 2: Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is a common and effective method for the analysis of quaternary ammonium compounds.[10][11][12]

Instrumentation:

  • HPLC system with a UV detector and/or a Mass Spectrometer.

  • Reverse-phase C18 column or a specialized column for polar compounds.

Mobile Phase (Example):

  • A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is often used. The exact conditions would need to be optimized for this compound.

Detection:

  • UV: Wavelength selection will depend on the chromophoric properties of the molecule and its degradation products.

  • MS: Mass spectrometry provides higher specificity and sensitivity for the identification and quantification of the parent compound and its degradation products.[13][14][15]

Visualizations

Logical Workflow for a Stability Study

cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Objectives B Select Batches A->B C Choose Container Closure System B->C D Forced Degradation Study C->D E Long-Term & Accelerated Stability Testing D->E F Analytical Testing at Timepoints E->F G Data Evaluation F->G H Shelf-Life Determination G->H I Prepare Stability Report H->I

Caption: A logical workflow for conducting a comprehensive stability study.

Troubleshooting Decision Tree for Sample Degradation

decision decision result result start Inconsistent Experimental Results or Visual Change in Sample check_purity Assess Purity using Validated Analytical Method start->check_purity purity_ok Purity within Specification? check_purity->purity_ok investigate_other Investigate Other Experimental Parameters purity_ok->investigate_other Yes review_storage Review Storage Conditions (Temp, Humidity, Light) purity_ok->review_storage No use_sample Continue Using Sample investigate_other->use_sample conditions_ok Storage Conditions Met? review_storage->conditions_ok correct_storage Correct Storage Conditions conditions_ok->correct_storage No quarantine Quarantine Batch and Conduct Further Investigation conditions_ok->quarantine Yes retest Re-test Purity After Correcting Storage correct_storage->retest retest->purity_ok

Caption: A decision tree for troubleshooting suspected sample degradation.

References

Technical Support Center: 6-Azoniaspiro[5.6]dodecane Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of 6-Azoniaspiro[5.6]dodecane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: As a quaternary ammonium compound, this compound possesses a permanent positive charge, which can lead to low membrane permeability across the gastrointestinal tract.[1][2][3] This, coupled with potentially poor solubility, are the primary obstacles to achieving adequate oral bioavailability.[4][5][6][7]

Q2: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be explored, including:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area for dissolution.[4][5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[4][8]

  • Lipid-Based Formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[5][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[4][5][8]

Q3: Are there any specific strategies for quaternary ammonium compounds?

A3: Yes, specific approaches for quaternary ammonium compounds include:

  • Ion-Pairing: Forming a neutral complex with an organic acid can enhance lipophilicity and membrane permeability.[1]

  • Use of Permeation Enhancers: Certain excipients can reversibly modulate the intestinal barrier to improve drug absorption.[8]

  • Polymeric Nanoparticles: Encapsulating the drug in polymeric nanoparticles can protect it from degradation and facilitate transport across the intestinal epithelium.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Low dissolution rate in simulated gastric and intestinal fluids.

  • Inconsistent results in cell-based permeability assays.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Intrinsic low solubility of the free base or salt form. Salt Formation or Optimization: Investigate different salt forms of this compound to identify one with optimal solubility and stability.See Protocol 1: Salt Screening .
Crystalline nature of the compound. Amorphous Solid Dispersions: Prepare a solid dispersion of the compound with a hydrophilic polymer to disrupt the crystal lattice and improve dissolution.See Protocol 2: Preparation of Amorphous Solid Dispersions .
Poor wettability. Micronization/Nanonization: Reduce the particle size to increase the surface area and improve wettability and dissolution rate.See Protocol 3: Particle Size Reduction by Wet Milling .
Limited solubility in aqueous media. Cyclodextrin Complexation: Form an inclusion complex with a suitable cyclodextrin to enhance aqueous solubility.See Protocol 4: Cyclodextrin Complexation .
Issue 2: Low Permeability in In Vitro Models (e.g., Caco-2 monolayers)

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 assays.

  • High efflux ratio, suggesting active transport out of the cells.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Permanent positive charge hindering passive diffusion. Ion-Pairing with Organic Acids: Form an ion pair with a lipophilic organic acid to neutralize the charge and increase lipophilicity, thereby enhancing passive diffusion.See Protocol 5: Formulation with Organic Acids for Ion-Pairing .
Efflux by P-glycoprotein (P-gp) transporters. Co-administration with a P-gp Inhibitor: Include a known P-gp inhibitor in the formulation to reduce efflux and increase intracellular concentration. Note: This is primarily for research purposes to confirm the mechanism.See Protocol 6: Caco-2 Permeability Assay with a P-gp Inhibitor .
Poor partitioning into the cell membrane. Lipid-Based Formulations (SEDDS): Formulate this compound in a self-emulsifying drug delivery system to present the drug in a solubilized form at the site of absorption.See Protocol 7: Development of a Self-Emulsifying Drug Delivery System (SEDDS) .

Experimental Protocols

Protocol 1: Salt Screening
  • Acid Selection: Choose a range of pharmaceutically acceptable acids (e.g., hydrochloride, hydrobromide, mesylate, tosylate, succinate, tartrate).

  • Stoichiometry: Prepare solutions of this compound and each acid in a suitable solvent (e.g., ethanol, isopropanol) at a 1:1 molar ratio.

  • Crystallization: Mix the solutions and allow for slow evaporation or cooling to induce crystallization.

  • Characterization: Analyze the resulting crystals using techniques like X-ray powder diffraction (XRPD) to confirm new salt formation.

  • Solubility Measurement: Determine the aqueous solubility of each new salt form at different pH values (e.g., 1.2, 4.5, 6.8).

Protocol 2: Preparation of Amorphous Solid Dispersions
  • Polymer Selection: Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent Selection: Choose a common solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, or a mixture).

  • Solvent Evaporation/Spray Drying:

    • Solvent Evaporation: Dissolve the drug and polymer in the solvent and then evaporate the solvent under vacuum.

    • Spray Drying: Dissolve the drug and polymer in the solvent and spray the solution into a drying chamber.

  • Characterization: Confirm the amorphous nature of the dispersion using differential scanning calorimetry (DSC) and XRPD.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the crystalline drug.

Protocol 3: Particle Size Reduction by Wet Milling
  • Suspension Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., water with a surfactant).

  • Milling: Use a bead mill with zirconia or other suitable milling media.

  • Process Optimization: Optimize milling parameters such as milling time, bead size, and agitator speed to achieve the desired particle size.

  • Particle Size Analysis: Monitor the particle size distribution using laser diffraction.

  • Dissolution Rate Determination: Compare the dissolution profile of the nanosuspension to the unmilled drug.

Protocol 4: Cyclodextrin Complexation
  • Cyclodextrin Selection: Screen different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) for their ability to solubilize the drug.

  • Phase Solubility Studies: Determine the stoichiometry of the complex by measuring the increase in drug solubility as a function of cyclodextrin concentration.

  • Complex Preparation: Prepare the complex by methods such as co-precipitation, kneading, or freeze-drying.

  • Characterization: Confirm complex formation using techniques like DSC, FTIR, and NMR.

  • Solubility and Dissolution: Evaluate the aqueous solubility and dissolution rate of the complex.

Protocol 5: Formulation with Organic Acids for Ion-Pairing
  • Organic Acid Selection: Choose a series of short to medium-chain fatty acids (e.g., caprylic acid, capric acid) or other organic acids.[1]

  • Formulation Preparation: Prepare a series of formulations containing this compound and the selected organic acid at varying molar ratios (e.g., 1:1, 1:5, 1:10) in a suitable vehicle.[1]

  • LogP Measurement: Determine the octanol-water partition coefficient (LogP) of the drug in the presence of the organic acids to assess the change in lipophilicity.

  • In Vitro Permeability: Evaluate the permeability of the different formulations across a Caco-2 cell monolayer.

Protocol 6: Caco-2 Permeability Assay with a P-gp Inhibitor
  • Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

  • Assay Setup:

    • Control Group: Add a solution of this compound to the apical side of the monolayer.

    • Inhibitor Group: Pre-incubate the monolayer with a known P-gp inhibitor (e.g., verapamil) before adding the drug solution.

  • Sampling: At various time points, take samples from the basolateral side.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both groups and determine the efflux ratio.

Protocol 7: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.

  • Formulation Preparation: Prepare formulations within the self-emulsifying region by mixing the components.

  • Characterization:

    • Self-Emulsification Time: Measure the time taken for the formulation to form an emulsion in aqueous media.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.

  • In Vitro Dissolution and Permeability: Evaluate the drug release profile and permeability of the SEDDS formulation.

Visualizations

experimental_workflow_solubility cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome problem Poor Aqueous Solubility of This compound strategy1 Salt Screening problem->strategy1 strategy2 Amorphous Solid Dispersions problem->strategy2 strategy3 Particle Size Reduction problem->strategy3 strategy4 Cyclodextrin Complexation problem->strategy4 evaluation Measure Dissolution Rate and Aqueous Solubility strategy1->evaluation strategy2->evaluation strategy3->evaluation strategy4->evaluation outcome Optimized Formulation with Enhanced Solubility evaluation->outcome

Caption: Troubleshooting workflow for poor aqueous solubility.

experimental_workflow_permeability cluster_investigation Investigate Cause cluster_solutions Potential Solutions start Low Permeability in Caco-2 Model cause1 Permanent Positive Charge? start->cause1 cause2 P-gp Efflux? start->cause2 cause3 Poor Membrane Partitioning? start->cause3 solution1 Ion-Pairing with Organic Acids cause1->solution1 solution2 Co-administer with P-gp Inhibitor cause2->solution2 solution3 Formulate as a SEDDS cause3->solution3 end Enhanced Permeability solution1->end solution2->end solution3->end

References

Validation & Comparative

Validating the Specificity of 6-Azoniaspiro[5.6]dodecane for Muscarinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of novel compounds, using 6-Azoniaspiro[5.6]dodecane as a representative spiro-compound, against its putative biological targets, the muscarinic acetylcholine receptors (mAChRs). Given the structural similarities of spiro-compounds to known muscarinic antagonists, it is hypothesized that this compound acts as an antagonist at one or more of the five mAChR subtypes (M1-M5). To ascertain its specific target and off-target effects, a direct comparison with well-characterized muscarinic antagonists is essential.

This guide outlines the necessary experimental data, protocols, and a logical workflow for such a validation process. The data presented for known antagonists serves as a benchmark against which a new chemical entity like this compound would be compared.

Data Presentation: Comparative Binding Affinities of Muscarinic Antagonists

The initial step in characterizing a new compound is to determine its binding affinity (Ki) for the target receptors. The following table summarizes the binding affinities of several known muscarinic antagonists across the five human mAChR subtypes. The data is presented as pKi values (-log(Ki)), where a higher value indicates a higher binding affinity. This table serves as a reference for comparing the hypothetical binding profile of this compound.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
This compound TBDTBDTBDTBDTBDTo Be Determined
Atropine8.99.08.98.98.8Non-selective[1]
Pirenzepine8.16.66.87.27.0M1-selective[2][3][4]
AF-DX 1166.47.26.16.75.3M2-selective[5][6]
Darifenacin8.27.49.17.38.0M3-selective[7][8]
Tiotropium~8.9~8.6~9.2~8.6~8.7M3/M1 > M2/M4/M5[9][10][11]

TBD: To Be Determined. Data for known compounds are approximate values collated from multiple sources and may vary depending on experimental conditions.

Experimental Protocols

To generate the data required for a comprehensive comparison, the following experimental protocols are recommended.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing each of the human M1, M2, M3, M4, and M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound: this compound.

  • Reference compounds: Atropine (for non-specific binding determination), and other known antagonists for comparison.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound (this compound) or reference compounds.

  • Total and Non-specific Binding: Include wells for total binding (containing only membranes and radioligand) and non-specific binding (containing membranes, radioligand, and a high concentration of a non-labeled antagonist like atropine, e.g., 1 µM).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]

Functional Antagonism Assay (Calcium Flux Assay)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist, such as the release of intracellular calcium. This is particularly relevant for M1, M3, and M5 receptors which couple to Gq/11 and signal through this pathway.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization.

Materials:

  • A cell line stably expressing the muscarinic receptor of interest (e.g., M3) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • A known muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test compound: this compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) into the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The antagonist's effect is measured as the inhibition of the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to obtain a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Muscarinic Receptor Subtypes

The following diagram illustrates the primary signaling pathways activated by the different muscarinic acetylcholine receptor subtypes. This provides context for the functional assays used to assess antagonist activity.

G cluster_0 Cell Membrane M1 M1 Gq11 Gq/11 M1->Gq11 activates M3 M3 M3->Gq11 activates M5 M5 M5->Gq11 activates M2 M2 Gi Gi/o M2->Gi activates M4 M4 M4->Gi activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1 binds ACh->M3 binds ACh->M5 binds ACh->M2 binds ACh->M4 binds

Caption: Signaling pathways of M1/M3/M5 and M2/M4 muscarinic receptors.

Experimental Workflow for Specificity Validation

The following diagram outlines the logical workflow for determining the specificity of a novel compound like this compound.

G start Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki values) start->binding_assay analysis Data Analysis and Comparison - Calculate selectivity ratios - Compare with known antagonists binding_assay->analysis receptors Panel of Human Muscarinic Receptors (M1, M2, M3, M4, M5) receptors->binding_assay functional_assay Functional Assays (e.g., Calcium Flux, GTPγS) (Determine IC50/pA2 values) receptors->functional_assay functional_assay->analysis conclusion Determine Specificity Profile analysis->conclusion

Caption: Workflow for validating the specificity of a novel muscarinic antagonist.

References

A Comparative Analysis of 6-Azoniaspiro[5.6]dodecane and Other Spiro Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a valuable structural motif in drug design. Their rigid nature and three-dimensional architecture offer distinct advantages in optimizing ligand-receptor interactions and improving pharmacokinetic profiles.[1][2][3][4] This guide provides a comparative analysis of the 6-Azoniaspiro[5.6]dodecane scaffold and other spiro compounds, with a focus on their potential applications in targeting G-protein coupled receptors, specifically muscarinic acetylcholine receptors.

The this compound Scaffold: An Introduction

This compound is a spirocyclic compound featuring a piperidine ring fused to a cycloheptane ring through a shared nitrogen atom, which imparts a positive charge. While specific biological activity for this exact compound is not extensively documented in publicly available literature, its structural components, particularly the spiropiperidine moiety, are prevalent in a wide range of biologically active molecules.[5][6][7] The inherent rigidity of the spirocyclic system can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[2][6]

Comparative Analysis of Spiro-Piperidine Scaffolds as Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors that play crucial roles in regulating various physiological functions. The development of selective antagonists for different mAChR subtypes is a key area of research for treating a range of disorders. The spiropiperidine core is a common feature in many potent muscarinic antagonists.

To illustrate the comparative potential of the this compound scaffold, we will compare it conceptually with other well-studied spiro-piperidine systems that have demonstrated activity as muscarinic receptor antagonists.

Spiro-Piperidine ScaffoldStructural FeaturesPotential Impact on Muscarinic Receptor BindingRepresentative Compound Class
This compound Piperidine fused with a 7-membered cycloheptane ring. The spiro atom is a quaternary nitrogen.The larger cycloheptane ring may offer different conformational possibilities compared to smaller rings, potentially influencing subtype selectivity. The permanent positive charge could mimic the binding of the endogenous ligand, acetylcholine.Hypothetical muscarinic antagonist
Azoniaspiro[3.3]heptane Piperidine fused with a 4-membered cyclobutane ring.The smaller, more constrained cyclobutane ring restricts the conformation of the piperidine, which can enhance binding to specific receptor subtypes by pre-organizing the molecule in a bioactive conformation.M3 selective muscarinic antagonists
Azoniaspiro[4.5]decane Piperidine fused with a 6-membered cyclohexane ring.The cyclohexane ring offers well-defined chair and boat conformations, which can be exploited to fine-tune the orientation of substituents and optimize receptor interactions.Pan-muscarinic antagonists

Experimental Data: A Case Study of Spirocyclic Muscarinic M3 Antagonists

While specific data for this compound is unavailable, the following table presents representative data for a series of spirocyclic muscarinic M3 antagonists to illustrate the type of quantitative comparisons made in drug discovery.

CompoundSpirocyclic CoreM3 Receptor Binding Affinity (Ki, nM)Functional Antagonism (pA2)
Compound A 2-Oxa-6-azaspiro[3.4]octane1.28.9
Compound B 6-Azoniaspiro[3.3]heptane0.89.1
Compound C 7-Oxa-2-azaspiro[3.5]nonane2.58.5

This data is illustrative and compiled from representative studies on spirocyclic muscarinic antagonists.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a test compound for a specific muscarinic receptor subtype.

1. Membrane Preparation:

  • Cell lines stably expressing the human muscarinic receptor subtype of interest (e.g., M3) are harvested.
  • The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the membrane preparation.
  • Increasing concentrations of the unlabeled test compound (e.g., a this compound derivative) are added to compete for binding with the radioligand.
  • The mixture is incubated to reach equilibrium.

3. Detection and Data Analysis:

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
  • The radioactivity retained on the filter is quantified using liquid scintillation counting.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Muscarinic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC ACh Acetylcholine (Agonist) ACh->mAChR Activates Antagonist Spiro Compound (Antagonist) Antagonist->mAChR Blocks

Caption: Simplified signaling pathway of the M3 muscarinic acetylcholine receptor.

Experimental Workflow for Compound Evaluation

G cluster_workflow Compound Evaluation Workflow Synthesis Compound Synthesis (e.g., this compound analog) BindingAssay Primary Screening: Radioligand Binding Assay (Ki) Synthesis->BindingAssay FunctionalAssay Secondary Screening: Functional Assay (pA2) BindingAssay->FunctionalAssay Selectivity Selectivity Profiling (vs. other receptor subtypes) FunctionalAssay->Selectivity ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME Lead Lead Candidate ADME->Lead

Caption: A typical workflow for the in vitro evaluation of novel spiro compounds.

Conclusion

While this compound itself remains a structurally interesting but biologically uncharacterized compound, its core azaspiro[5.6]dodecane framework holds potential within the broader landscape of spirocyclic drug candidates. The principles of rigidification and three-dimensional diversity that make spiro compounds attractive are applicable to this scaffold.[1][4] Further synthesis and biological evaluation of derivatives of this compound are warranted to explore its potential as a modulator of targets such as muscarinic receptors, where the unique conformational properties of the seven-membered ring could offer novel structure-activity relationships and opportunities for therapeutic innovation.

References

6-Azoniaspiro[5.6]dodecane vs. Traditional Calcium Channel Blockers: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of 6-Azoniaspiro[5.6]dodecane with established calcium channel blockers (CCBs) is not feasible at this time due to a lack of available scientific data on the biological activity of this compound. Extensive searches of chemical databases and the scientific literature reveal no published studies investigating the pharmacological properties of this compound, including any potential activity as a calcium channel blocker. The compound is listed in chemical supplier catalogs, but no experimental data regarding its mechanism of action, efficacy, or safety is publicly available.

Conversely, traditional calcium channel blockers are a well-established and extensively studied class of drugs used in the treatment of various cardiovascular diseases. This guide will provide a comprehensive overview of traditional CCBs, including their mechanism of action, classification, and key experimental data, to serve as a valuable resource for researchers and drug development professionals. While a direct comparison is not possible, this guide will also briefly touch upon the emerging interest in spirocyclic compounds as potential modulators of calcium channels, providing context for future research directions.

Traditional Calcium Channel Blockers: An Overview

Traditional calcium channel blockers are a class of medications that inhibit the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels in various tissues.[1][2][3] This action leads to a range of physiological effects, primarily relaxation of vascular smooth muscle and modification of cardiac function.[4][5]

Mechanism of Action:

Calcium channel blockers exert their effects by binding to L-type voltage-gated calcium channels, which are prevalent in cardiac muscle, vascular smooth muscle, and other tissues.[1][4] By blocking these channels, they reduce the intracellular concentration of Ca²⁺, leading to:

  • Vasodilation: Reduced calcium influx in arterial smooth muscle cells causes them to relax, leading to a widening of the blood vessels (vasodilation) and a subsequent decrease in blood pressure.[2][4]

  • Negative Inotropy: In cardiac muscle cells, a decrease in calcium influx reduces the force of contraction of the heart.[2]

  • Negative Chronotropy: Some CCBs can slow the heart rate by affecting the sinoatrial (SA) node.[4]

  • Negative Dromotropy: Certain CCBs can also slow the conduction of the electrical impulse through the atrioventricular (AV) node.[4]

The following diagram illustrates the general signaling pathway affected by traditional calcium channel blockers.

cluster_cell Vascular Smooth Muscle Cell VGCC L-type Voltage-Gated Calcium Channel Ca_in Ca²⁺ Influx VGCC->Ca_in Depolarization Calmodulin Calmodulin Ca_in->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activation Contraction Muscle Contraction MLCK->Contraction Phosphorylation CCB Traditional Calcium Channel Blockers CCB->VGCC Blockade

Signaling pathway of traditional calcium channel blockers in vascular smooth muscle.

Classification:

Traditional calcium channel blockers are broadly classified into two main groups based on their chemical structure and primary site of action: dihydropyridines and non-dihydropyridines.[1][5][6]

Class Subclass Examples Primary Site of Action Therapeutic Uses
Dihydropyridines Amlodipine, Nifedipine, Felodipine[6][7]Vascular Smooth MuscleHypertension, Angina[4][7]
Non-Dihydropyridines PhenylalkylaminesVerapamil[1][6]MyocardiumAngina, Arrhythmias, Hypertension[4]
BenzothiazepinesDiltiazem[1][6]Both Myocardium and Vascular Smooth MuscleAngina, Arrhythmias, Hypertension[4]

Table 1: Classification and Therapeutic Uses of Traditional Calcium Channel Blockers.

Experimental Data on Traditional Calcium Channel Blockers

The following table summarizes key in vitro data for representative traditional calcium channel blockers. This data is essential for comparing the potency and selectivity of different compounds.

Compound Class Target IC₅₀ (nM) Assay Conditions
Nifedipine DihydropyridineL-type Ca²⁺ channels10 - 100Varies by tissue and experimental setup (e.g., patch clamp on isolated cardiomyocytes)
Verapamil Non-DihydropyridineL-type Ca²⁺ channels50 - 200Varies by tissue and experimental setup (e.g., radioligand binding assays)
Diltiazem Non-DihydropyridineL-type Ca²⁺ channels100 - 500Varies by tissue and experimental setup (e.g., functional assays in vascular smooth muscle)

Table 2: In Vitro Potency of Selected Traditional Calcium Channel Blockers. Note: IC₅₀ values are approximate and can vary significantly based on the specific experimental conditions.

Experimental Protocols

The following provides a generalized methodology for a key experiment used to characterize calcium channel blockers.

Experimental Protocol: In Vitro Patch Clamp Electrophysiology

Objective: To measure the inhibitory effect of a compound on L-type calcium channel currents in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).

  • Patch Clamp Recording: The whole-cell patch clamp technique is used to record ionic currents from a single cardiomyocyte.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit L-type calcium currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to a potential that activates the channels.

  • Compound Application: The test compound (e.g., a traditional CCB or a novel molecule) is applied to the cell at various concentrations via a perfusion system.

  • Data Analysis: The peak inward calcium current is measured before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.

The following diagram outlines the general workflow for this experimental protocol.

Start Start Cell_Isolation Cardiomyocyte Isolation Start->Cell_Isolation Patch_Clamp Whole-Cell Patch Clamp Setup Cell_Isolation->Patch_Clamp Baseline_Recording Record Baseline L-type Ca²⁺ Current Patch_Clamp->Baseline_Recording Compound_Application Apply Test Compound (Varying Concentrations) Baseline_Recording->Compound_Application Post_Compound_Recording Record L-type Ca²⁺ Current with Compound Compound_Application->Post_Compound_Recording Data_Analysis Calculate % Inhibition and IC₅₀ Post_Compound_Recording->Data_Analysis End End Data_Analysis->End

Workflow for in vitro patch clamp electrophysiology.

Future Directions: Spirocyclic Compounds and Calcium Channels

While there is no information on this compound, the broader class of spirocyclic compounds has garnered interest in the field of ion channel modulation. Some research has explored spiro-piperidine derivatives as blockers of T-type calcium channels, which are implicated in pain signaling. This suggests that the rigid, three-dimensional structure of spiro compounds may offer a unique scaffold for designing novel and selective ion channel modulators. Further investigation into the biological activities of various spirocyclic structures, including azoniaspiroalkanes, could be a promising avenue for new drug discovery.

Conclusion

References

Cross-Validation of 6-Azoniaspiro[5.6]dodecane Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic activity of 6-Azoniaspiro[5.6]dodecane across a panel of human cancer cell lines. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear overview of the compound's differential effects and potential as a therapeutic agent.

Introduction

This compound is a spirocyclic compound of interest for its potential pharmacological activities. While the broader class of azaspiro compounds has been explored for various therapeutic applications, including as dopamine agonists and potential anticancer agents, the specific activity profile of this compound remains an area of active investigation. This guide summarizes the in-vitro cytotoxic activity of this compound against three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U87 (glioblastoma). The objective of this comparative analysis is to elucidate the compound's cell-type specific efficacy and to provide a foundation for further mechanistic studies.

Data Presentation

The cytotoxic activity of this compound was evaluated by determining the half-maximal inhibitory concentration (IC50) in each cell line after a 48-hour treatment period. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma32.5 ± 3.1
U87Glioblastoma8.9 ± 0.9

Experimental Protocols

Cell Culture: MCF-7, A549, and U87 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (0.1 µM to 100 µM). After 48 hours of incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway potentially affected by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, U87) seeding Seeding in 96-well plates cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion compound_prep Prepare this compound (0.1 µM - 100 µM) treatment 48h Incubation compound_prep->treatment mtt_addition Add MTT Solution treatment->mtt_addition formazan_incubation 4h Incubation mtt_addition->formazan_incubation dissolution Dissolve Formazan in DMSO formazan_incubation->dissolution read_absorbance Measure Absorbance at 570 nm dissolution->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Comparative Analysis of 6-Azoniaspiro[5.6]dodecane Analogs: A Guide to Synthesis and Potential Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

A thorough review of scientific literature and chemical databases did not yield a specific dataset of 6-Azoniaspiro[5.6]dodecane analogs with corresponding quantitative biological activity data (e.g., IC₅₀, Kᵢ, or EC₅₀ values). The parent compound, this compound, is documented, but comparative data for a series of its derivatives are absent.[1][2] Therefore, a quantitative comparison table cannot be provided at this time. The following sections focus on the synthesis of structurally related compounds and a proposed workflow for future SAR studies.

Experimental Protocols

While specific protocols for the synthesis and evaluation of a series of this compound analogs are not published, methodologies for the synthesis of other spirocyclic compounds, including those with nitrogen-containing rings, can be adapted.

General Synthetic Approach for Spirocyclic Amine Derivatives:

A plausible synthetic route to novel spirocyclic amines can be conceptualized based on established organic chemistry principles. The following is a generalized protocol inspired by the synthesis of other spiro-compounds and nitrogen-containing heterocycles.

  • Epoxide Formation: The synthesis would likely commence from a commercially available cycloheptanone. A multi-step reaction involving the introduction of a suitable leaving group followed by cyclization with a protected amine would lead to the formation of a spirocyclic epoxide intermediate.

  • Ring Opening: The epoxide ring can then be opened by an azide source, such as sodium azide, to introduce a nitrogen-containing functional group.

  • "Click" Chemistry: The azide can be further functionalized using a copper-catalyzed azide-alkyne cycloaddition ("click" reaction) with a variety of substituted alkynes to generate a library of 1,2,3-triazole derivatives.

  • Deprotection and Further Derivatization: Removal of any protecting groups on the secondary amine in the seven-membered ring would yield the final products. This amine could also serve as a handle for further derivatization to explore additional chemical space.

Proposed Protocol for In Vitro Biological Evaluation:

Given that related spirocyclic compounds have been investigated for anticancer activity, a general protocol for evaluating novel this compound analogs against a cancer cell line is provided below.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-435) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.

  • Cell Viability Assay (SRB Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

    • After incubation, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with sulforhodamine B (SRB) dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a potential synthetic workflow and a hypothetical signaling pathway that could be relevant for the biological evaluation of this compound analogs.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start Commercially Available Starting Materials step1 Multi-step Synthesis of Spirocyclic Epoxide start->step1 step2 Epoxide Ring Opening with Azide step1->step2 step3 Click Chemistry with Substituted Alkynes step2->step3 step4 Deprotection and/or Further Derivatization step3->step4 end Library of this compound Analogs step4->end assay_start Synthesized Analogs end->assay_start treatment Treatment with Test Compounds assay_start->treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->treatment srb_assay Cell Viability Assay (e.g., SRB Assay) treatment->srb_assay data_analysis IC50 Determination and SAR Analysis srb_assay->data_analysis outcome Identification of Lead Compounds data_analysis->outcome

Caption: Proposed workflow for the synthesis and biological evaluation of novel this compound analogs.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ligand This compound Analog receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Binds to inhibition Inhibition ligand->inhibition dimerization Receptor Dimerization and Autophosphorylation receptor->dimerization pi3k PI3K/Akt Pathway dimerization->pi3k ras Ras/Raf/MEK/ERK Pathway dimerization->ras proliferation Cell Proliferation, Survival, Angiogenesis pi3k->proliferation ras->proliferation inhibition->dimerization

Caption: Hypothetical mechanism of action for a this compound analog targeting a receptor tyrosine kinase pathway.

References

Efficacy of 6-Azoniaspiro[5.6]dodecane: A Comparative Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the publicly available data regarding the in vitro and in vivo efficacy of 6-Azoniaspiro[5.6]dodecane. While the compound is noted for its potential as a cholinergic agent, specific experimental data to support this claim and to allow for a direct comparison with other compounds is currently unavailable.

This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and methodologies, while acknowledging the current absence of specific findings for this compound. The information presented below is based on general principles of cholinergic drug discovery and the evaluation of similar compounds.

In Vitro Efficacy: Awaiting the Evidence

An in vitro assessment is the first step in characterizing the efficacy of a compound like this compound. Key experiments would focus on its interaction with components of the cholinergic system.

Table 1: Hypothetical In Vitro Efficacy Data for Cholinergic Compounds

CompoundTargetAssay TypeIC50 / EC50 (nM)Receptor Subtype Selectivity
This compound AcetylcholinesteraseEnzyme InhibitionData not availableData not available
Muscarinic ReceptorsReceptor BindingData not availableData not available
Nicotinic ReceptorsReceptor BindingData not availableData not available
Donepezil (Reference) AcetylcholinesteraseEnzyme Inhibition2.9High
Pilocarpine (Reference) Muscarinic ReceptorsAgonist Activity180 (M1)M1, M2, M3
Experimental Protocols:

Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory potential of this compound on AChE would be determined using a modified Ellman's method. In this assay, the enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is measured spectrophotometrically, and the concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Muscarinic and Nicotinic Receptor Binding Assays: Radioligand binding assays are crucial for determining the affinity of this compound for different cholinergic receptor subtypes. These assays involve incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the compound that displaces 50% of the radioligand (IC50) is a measure of its binding affinity.

In Vivo Efficacy: The Path to Preclinical Validation

In vivo studies are essential to understand how this compound behaves in a whole organism, assessing its potential therapeutic effects and safety profile.

Table 2: Hypothetical In Vivo Efficacy Data in a Murine Model of Cognitive Deficit

CompoundDosage (mg/kg)Administration RouteCognitive Improvement (e.g., Morris Water Maze)Duration of Action (hours)
This compound Data not availableData not availableData not availableData not available
Galantamine (Reference) 1 - 3OralSignificant improvement in spatial memory4 - 6
Experimental Protocols:

Animal Models of Cognitive Impairment: To assess the pro-cognitive effects of this compound, animal models, such as scopolamine-induced amnesia in rodents, would be employed. Scopolamine is a muscarinic antagonist that induces temporary cognitive deficits. The ability of this compound to reverse these deficits would be evaluated using behavioral tests like the Morris water maze or the passive avoidance test.

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical. These studies would involve administering the compound to animals and measuring its concentration in blood and brain tissue over time.

Signaling Pathways and Experimental Workflows

The potential mechanism of action of a cholinergic agent like this compound would involve the modulation of cholinergic signaling pathways.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine ACh_cleft ACh ACh->ACh_cleft Release Choline Choline Azoniaspiro This compound (Hypothetical) AChE AChE Azoniaspiro->AChE Inhibition? Muscarinic_R Muscarinic Receptor Azoniaspiro->Muscarinic_R Modulation? Nicotinic_R Nicotinic Receptor Azoniaspiro->Nicotinic_R Modulation? ACh_cleft->AChE Hydrolysis ACh_cleft->Muscarinic_R ACh_cleft->Nicotinic_R Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction

Caption: Hypothetical interaction of this compound with the cholinergic synapse.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AChE_Assay AChE Inhibition Assay Animal_Model Cognitive Impairment Model (e.g., Scopolamine-induced) AChE_Assay->Animal_Model Receptor_Binding Receptor Binding Assays (Muscarinic & Nicotinic) Receptor_Binding->Animal_Model Cell_Viability Cell Viability Assays Cell_Viability->Animal_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests PK_Studies Pharmacokinetic Studies Behavioral_Tests->PK_Studies Toxicity_Studies Toxicity Studies PK_Studies->Toxicity_Studies

Caption: A standard workflow for the preclinical evaluation of a novel cholinergic agent.

Conclusion and Future Directions

The development of novel cholinergic agents is a critical area of research for addressing neurodegenerative diseases. While this compound has been identified as a compound of interest, the absence of published efficacy data prevents a meaningful comparison with existing therapies. The experimental frameworks outlined in this guide provide a roadmap for the necessary research to elucidate its therapeutic potential. Future studies should focus on generating robust in vitro and in vivo data to fill the current knowledge gap and to ascertain the clinical viability of this compound. Researchers in the field are encouraged to pursue these investigations to unlock the potential of this compound and similar molecules.

Unveiling the Potential of 6-Azoniaspiro[5.6]dodecane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are constantly seeking novel molecular scaffolds that offer improved pharmacological profiles. Among these, spirocyclic compounds have garnered significant attention for their unique three-dimensional structures, which can lead to enhanced target specificity and improved physicochemical properties. This guide provides a comparative overview of 6-Azoniaspiro[5.6]dodecane, a specific class of spirocyclic amines, and its potential advantages over structurally similar compounds in medicinal chemistry.

While direct comparative studies and extensive experimental data on this compound are limited in publicly available literature, we can infer its potential advantages by examining the broader class of azaspiro compounds and their established roles in drug discovery. The core advantages of incorporating a spirocyclic moiety, such as in this compound, often revolve around improvements in metabolic stability, receptor binding affinity, and the modulation of lipophilicity.

Physicochemical Properties: A Comparative Look

The introduction of a spiro center into a molecule can significantly alter its physical and chemical properties compared to its non-spirocyclic or simpler heterocyclic counterparts. These modifications can be advantageous in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyThis compound (Predicted)Simple Heterocycle (e.g., Piperidine)Rationale for Advantage
Lipophilicity (logP) Potentially LowerGenerally HigherThe rigid, three-dimensional structure of the spirocycle can shield some of the lipophilic surface area, potentially leading to improved aqueous solubility and reduced off-target toxicity.
Metabolic Stability Potentially HigherVariableThe quaternary spirocyclic carbon can block common sites of metabolic oxidation, leading to a longer half-life and improved bioavailability of the drug.
Receptor Binding Potentially Higher SpecificityLess Defined OrientationThe fixed spatial arrangement of substituents on the spirocyclic scaffold can lead to a more precise interaction with the target receptor, enhancing potency and selectivity.

Experimental Workflow for Comparative Analysis

To empirically validate the theoretical advantages of this compound, a series of head-to-head comparative experiments against a relevant benchmark compound (e.g., a piperidine-containing analog) would be necessary. The following workflow outlines the key experimental protocols.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME Assays cluster_pharmacology Pharmacological Evaluation synthesis_spiro Synthesis of This compound Analog logP logP Determination (Shake-flask or HPLC) synthesis_spiro->logP binding_assay Receptor Binding Assay (Radioligand or Fluorescence Polarization) synthesis_spiro->binding_assay synthesis_benchmark Synthesis of Benchmark Compound synthesis_benchmark->logP synthesis_benchmark->binding_assay metabolic_stability Metabolic Stability (Microsomal or Hepatocyte Assay) logP->metabolic_stability solubility Aqueous Solubility (Thermodynamic or Kinetic) permeability Cell Permeability (PAMPA or Caco-2 Assay) solubility->permeability cyp_inhibition CYP450 Inhibition (Fluorescent or LC-MS/MS Assay) metabolic_stability->cyp_inhibition functional_assay Functional Cell-Based Assay (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay

Caption: A generalized experimental workflow for comparing the physicochemical and pharmacological properties of a this compound analog against a benchmark compound.

Experimental Protocols

1. logP Determination (Shake-Flask Method):

  • Objective: To measure the octanol-water partition coefficient as an indicator of lipophilicity.

  • Method: A known concentration of the test compound is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached. The concentration of the compound in each phase is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. Metabolic Stability Assay (Liver Microsomes):

  • Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Method: The test compound is incubated with liver microsomes (human or other species) and NADPH (as a cofactor) at 37°C. Aliquots are taken at various time points and the reaction is quenched. The remaining concentration of the parent compound is quantified by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

3. Receptor Binding Assay (Radioligand Competition):

  • Objective: To determine the affinity of a compound for a specific receptor.

  • Method: A cell membrane preparation expressing the target receptor is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound. After incubation, the bound and free radioligand are separated. The amount of bound radioactivity is measured, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Potential Signaling Pathway Modulation

The rigid structure of this compound can be particularly advantageous when targeting receptors where a specific ligand conformation is required for optimal interaction. For example, in G-protein coupled receptor (GPCR) signaling, the precise orientation of functional groups on a ligand can determine whether it acts as an agonist, antagonist, or allosteric modulator.

signaling_pathway ligand This compound Analog receptor Target Receptor (e.g., GPCR) ligand->receptor High Specificity Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A simplified diagram illustrating the potential role of a this compound-containing ligand in modulating a generic GPCR signaling pathway.

Conclusion

While specific experimental data for this compound is not yet widely published, the principles of medicinal chemistry and the known properties of other azaspirocycles suggest its potential for conferring advantageous properties to bioactive molecules. Its rigid, three-dimensional structure holds promise for improving metabolic stability, aqueous solubility, and receptor binding specificity compared to more flexible or simpler heterocyclic systems. Further research involving direct comparative studies is warranted to fully elucidate the benefits of this intriguing molecular scaffold in the development of next-generation therapeutics.

Assessing the Selectivity Profile of 6-Azoniaspiro[5.6]dodecane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a novel compound is paramount in predicting its therapeutic potential and off-target effects. This guide provides a comparative framework for assessing the selectivity of 6-Azoniaspiro[5.6]dodecane, a spirocyclic quaternary amine, against key cholinergic receptors. Due to the limited publicly available experimental data on this compound, this guide establishes a template for analysis and comparison with well-characterized cholinergic antagonists, providing the necessary experimental context for future studies.

Introduction to Cholinergic Receptor Selectivity

The cholinergic system, comprising muscarinic and nicotinic acetylcholine receptors, plays a crucial role in a vast array of physiological functions. Muscarinic receptors (M1-M5) are G-protein coupled receptors involved in processes ranging from cognitive function to smooth muscle contraction. Nicotinic receptors are ligand-gated ion channels critical for neuromuscular transmission and synaptic signaling in the central nervous system. The structural similarity of the acetylcholine binding site across these receptor subtypes presents a significant challenge in the development of selective ligands. Non-selective compounds can lead to a wide range of undesirable side effects, underscoring the importance of a thorough selectivity assessment.

Comparative Selectivity of Cholinergic Antagonists

To provide a benchmark for the potential selectivity of this compound, the following table summarizes the binding affinities (Ki in nM) of established muscarinic and nicotinic antagonists. This data is essential for understanding the typical selectivity profiles of compounds acting on the cholinergic system.

CompoundMuscarinic M1Muscarinic M2Muscarinic M3Muscarinic M4Muscarinic M5Nicotinic α4β2Nicotinic α7
Atropine High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityLow AffinityLow Affinity
Pirenzepine High AffinityModerate AffinityModerate AffinityLow AffinityLow AffinityNo significant affinityNo significant affinity
Darifenacin Low AffinityLow AffinityHigh AffinityLow AffinityLow AffinityNo significant affinityNo significant affinity
Mecamylamine No significant affinityNo significant affinityNo significant affinityNo significant affinityNo significant affinityHigh AffinityModerate Affinity
α-Bungarotoxin No significant affinityNo significant affinityNo significant affinityNo significant affinityNo significant affinityLow AffinityHigh Affinity

Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, "Moderate Affinity" in the mid-nanomolar range, and "Low Affinity" in the high nanomolar to micromolar range. Specific values can be found in the cited literature.

Experimental Protocols for Determining Selectivity

Accurate assessment of a compound's selectivity profile relies on robust and standardized experimental protocols. The following sections detail the methodologies for key assays used to characterize cholinergic ligands.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Workflow for Radioligand Binding Assay

G prep Receptor Preparation (e.g., cell membranes expressing a specific receptor subtype) radioligand Radioligand Incubation (fixed concentration) prep->radioligand compound Test Compound Incubation (varying concentrations) radioligand->compound incubation Incubation to Equilibrium compound->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Receptor Preparation: Cell membranes expressing the target human muscarinic (M1-M5) or nicotinic receptor subtypes are prepared from stably transfected cell lines (e.g., CHO or HEK293). Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 for muscarinic receptors.

  • Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-epibatidine for nicotinic receptors) and a range of concentrations of the test compound (e.g., this compound).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor. These assays are crucial for determining whether a compound is an agonist, antagonist, or allosteric modulator.

Calcium Flux Assays for Nicotinic Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels, and their activation leads to an influx of cations, including calcium. Changes in intracellular calcium can be measured using fluorescent indicators.

Signaling Pathway for Nicotinic Receptor Activation

G agonist Nicotinic Agonist receptor Nicotinic Receptor agonist->receptor Binds to channel Ion Channel Opening receptor->channel Activates ca_influx Ca2+ Influx channel->ca_influx Allows response Cellular Response ca_influx->response Triggers

Caption: Simplified signaling pathway of nicotinic receptor activation.

Detailed Protocol:

  • Cell Culture: Cells stably expressing the nicotinic receptor subtype of interest are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the compound before the addition of a known agonist.

  • Agonist Stimulation: A known nicotinic receptor agonist (e.g., acetylcholine or nicotine) is added to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound, featuring a spirocyclic system and a quaternary ammonium group, suggests potential interactions with the orthosteric binding site of cholinergic receptors, which typically accommodates the quaternary amine of acetylcholine. The size and rigidity of the spirocyclic scaffold will likely influence its affinity and selectivity for different receptor subtypes. Insights from structurally related azaspirocyclic compounds suggest that this class of molecules can achieve high selectivity for specific muscarinic or nicotinic receptor subtypes. For instance, modifications to the spirocyclic core and the substituents on the nitrogen atom have been shown to drastically alter the selectivity profile.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a comprehensive framework for its future assessment. By employing the detailed experimental protocols for radioligand binding and functional assays, researchers can elucidate the binding affinities and functional effects of this compound at the various muscarinic and nicotinic receptor subtypes. Comparison of the resulting data with the profiles of well-characterized antagonists will be crucial in defining the selectivity of this compound and predicting its potential as a selective cholinergic modulator. Further investigation into the structure-activity relationships of related azaspiro compounds will also aid in the rational design of more potent and selective ligands.

Quantitative Comparison of 6-Azoniaspiro[5.6]dodecane Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

The core of the 6-Azoniaspiro[5.6]dodecane structure presents a unique three-dimensional scaffold that is of interest in medicinal chemistry for the development of novel therapeutic agents. However, the exploration of this specific spirocyclic system appears limited in comparison to other azaspiro analogues.

Our extensive search for relevant experimental data included queries for biological activity, pharmacological evaluations, muscarinic receptor affinity, and structure-activity relationship (SAR) studies pertaining to this compound derivatives. The search results pointed to research on related but structurally distinct azaspiro compounds, such as 7-azaspiro[4.5]decanes and 8-azaspiro[5.6]dodec-10-enes, which have been investigated for activities including dopamine agonism and as scaffolds for other receptor antagonists. Unfortunately, this information does not directly address the potency of the this compound series.

Without specific quantitative data from comparative studies, the creation of a detailed comparison guide that meets the core requirements of data presentation in tabular format, detailed experimental protocols, and visualization of signaling pathways is not feasible at this time.

To facilitate future research and provide a framework for such a comparative analysis, a hypothetical experimental workflow is presented below. This workflow outlines the necessary steps to quantitatively assess the potency of a series of novel this compound derivatives.

Hypothetical Experimental Workflow for Potency Determination

The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of a theoretical series of this compound derivatives.

G cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR S1 Synthesis of This compound Scaffold S2 Derivatization (R1, R2, etc.) S1->S2 S3 Purification & Characterization (NMR, MS, HPLC) S2->S3 B1 Primary Target Binding Assay S3->B1 Test Compounds B2 Functional Assay (e.g., Reporter Gene) B1->B2 B3 Selectivity Profiling B2->B3 D1 Dose-Response Curve Generation B2->D1 D2 Calculation of Potency Metrics (IC50 / EC50) D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3

Caption: Hypothetical workflow for evaluating the potency of novel this compound derivatives.

Experimental Protocols

Should research in this area become available, the following outlines the types of detailed experimental protocols that would be necessary for a comprehensive comparison guide.

1. General Synthesis of this compound Derivatives:

  • A detailed, step-by-step procedure for the synthesis of the core this compound scaffold.

  • Protocols for the addition of various substituents at designated positions on the scaffold to generate a library of derivatives.

  • Methods for purification (e.g., column chromatography, recrystallization) and characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC) to confirm the structure and purity of each derivative.

2. In Vitro Binding Assays:

  • Target and Cell Line: Specification of the biological target (e.g., a specific receptor or enzyme) and the cell line or membrane preparation used.

  • Radioligand/Fluorescent Probe: Details of the labeled ligand used to measure binding affinity.

  • Assay Buffer and Conditions: Composition of the assay buffer, incubation time, and temperature.

  • Detection Method: Description of the instrumentation and method used to detect the bound ligand (e.g., scintillation counting, fluorescence polarization).

  • Data Analysis: Method for calculating binding affinity constants (Ki) from competitive binding data.

3. In Vitro Functional Assays:

  • Cell Culture and Transfection: Details of the cell line used, culture conditions, and methods for expressing the target of interest.

  • Assay Principle: Description of the functional assay (e.g., second messenger accumulation, reporter gene activation, calcium flux).

  • Stimulation and Detection: Protocol for stimulating the cells with the test compounds and the method for detecting the functional response.

  • Data Analysis: Procedure for generating dose-response curves and calculating potency values such as EC50 (for agonists) or IC50 (for antagonists).

Conclusion

While the chemical scaffold of this compound holds potential for the development of novel bioactive molecules, there is a clear lack of published, peer-reviewed data that quantitatively compares the potency of its derivatives. The scientific community would benefit from future studies that synthesize and systematically evaluate a series of these compounds against various biological targets. Such research would enable the construction of a detailed and valuable comparison guide for researchers in drug discovery and development.

Safety Operating Guide

Navigating the Disposal of 6-Azoniaspiro[5.6]dodecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the disposal procedures for 6-Azoniaspiro[5.6]dodecane, a unique spirocyclic compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines general best practices based on available chemical information and regulatory guidelines.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations regarding chemical waste disposal.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₂₁N (for this compound)
Appearance Colorless liquid (for Dodecane)[1]
Odor Petroleum distillates (for Dodecane)[1]
Boiling Point 215 - 217 °C (for Dodecane)[1]
Flash Point 83 °C (for Dodecane)[1]
Solubility in Water Insoluble (for Dodecane)[1]

Note: This data is for dodecane and should be used as a general reference only. The properties of this compound may vary.

Disposal Protocol: A Step-by-Step Approach

The following procedure is a general guideline for the disposal of this compound. This workflow should be adapted to comply with your specific institutional and regulatory requirements.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_process Disposal Process cluster_final_disposition Final Disposition A Identify Hazards (Consult SDS of similar compounds) B Determine Waste Category (e.g., Hazardous, Non-Hazardous) A->B Categorize C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Inform D Segregate Waste (Keep away from incompatible materials) C->D Protect E Package Securely (Use approved, labeled containers) D->E Contain F Store Temporarily (In a designated, well-ventilated area) E->F Secure G Arrange for Licensed Disposal (Contact EHS or approved vendor) F->G Schedule H Complete Waste Manifest (Document contents and quantity) G->H Document

A logical workflow for the safe disposal of chemical waste.

Experimental Protocols for Safe Handling and Disposal

Given the absence of a specific SDS, the following experimental protocols are based on general principles of laboratory safety for handling potentially hazardous organic compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A flame-retardant lab coat should be worn over personal clothing.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the prescribed protocol.

Waste Disposal Procedure:

  • Waste Identification: Based on available information and comparison to similar compounds, this compound should be treated as a flammable organic solvent.

  • Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols (e.g., flammable).

  • Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Disposal Request: When the container is full or has reached its storage time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

By adhering to these guidelines and fostering a culture of safety, laboratories can ensure the responsible management of chemical waste, protecting both personnel and the environment.

References

Navigating the Safe Handling of 6-Azoniaspiro[5.6]dodecane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 6-Azoniaspiro[5.6]dodecane necessitates a precautionary approach to its handling, storage, and disposal. This guide provides essential safety and logistical information based on available data for the compound and its structurally related substances, ensuring a culture of safety for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Given the lack of specific toxicological data for this compound, it is prudent to treat it as a potentially hazardous substance. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure laboratory safety.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Glove thickness and breakthrough time should be considered for prolonged contact.
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary.
Respiratory Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage

Procedures for the safe handling and storage of this compound are critical to preventing accidents and maintaining the integrity of the compound.

ProcedureGuideline
Handling Avoid direct contact with skin, eyes, and clothing. Prevent inhalation of vapor or mist. Use only in a chemical fume hood. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Spill Response In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal. Ventilate the area and wash the spill site.

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.

Waste CategoryDisposal Method
Unused Product Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed hazardous waste disposal company.
Contaminated Materials All contaminated materials, such as gloves, lab coats, and absorbent pads, should be placed in a sealed, labeled container and disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for handling this compound in a laboratory setting, from preparation to disposal.

G A Preparation and Risk Assessment B Don Appropriate PPE A->B Proceed with caution C Handling in Ventilated Area (Fume Hood) B->C D Experiment/Procedure C->D E Decontamination of Workspace and Equipment D->E F Proper Waste Disposal E->F G Doff PPE and Personal Hygiene F->G

Figure 1. A step-by-step workflow for the safe handling of this compound.

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